Methyl 6-Acetoxyhexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-acetyloxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRVMDIUPRJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433617 | |
| Record name | Methyl 6-Acetoxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104954-58-7 | |
| Record name | Methyl 6-Acetoxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 6-Acetoxyhexanoate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-acetoxyhexanoate is an ester functionalized with an acetate group, belonging to the family of medium-chain fatty acid esters. While not as extensively studied as some of its counterparts, its structure presents potential for applications in various fields, including as a building block in organic synthesis and potentially as a modulator of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodology for this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Chemical Structure and Properties
This compound possesses a linear six-carbon backbone with a methyl ester at one terminus and an acetoxy group at the other. This bifunctional nature makes it an interesting candidate for polymerization and as a linker molecule in the design of more complex chemical entities.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
A summary of its key chemical properties is presented in the table below. It is important to note that due to limited direct experimental data for this compound, some values are based on closely related compounds such as ethyl 6-acetoxyhexanoate and methyl 5-acetoxyhexanoate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 104954-58-7 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [2] |
| Boiling Point | ~251-253 °C (for ethyl analog) | [2] |
| Density | ~1.01 g/cm³ (for ethyl analog) | [2] |
| Solubility | Soluble in non-polar solvents; insoluble in water. Soluble in ethanol. | [3] |
| LogP | 1.2829 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from ε-caprolactone.[4][5][6][7] This procedure can be adapted from the synthesis of its ethyl analog.
Step 1: Synthesis of Methyl 6-hydroxyhexanoate
This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.
-
Materials: ε-caprolactone, methanol (anhydrous), sulfuric acid (concentrated).
-
Procedure:
-
To a round-bottom flask containing ε-caprolactone, add an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 6-hydroxyhexanoate.
-
Purification can be achieved by vacuum distillation or column chromatography.
-
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
The hydroxyl group of methyl 6-hydroxyhexanoate is then acetylated to yield the final product.
-
Materials: Methyl 6-hydroxyhexanoate, acetic anhydride, pyridine or a mild base (e.g., triethylamine), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
Methyl 6-hydroxyhexanoate is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.
-
A slight excess of acetic anhydride and a base (e.g., pyridine or triethylamine) are added to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene protons adjacent to the ester oxygen (~4.0 ppm), a singlet for the acetyl methyl protons (~2.0 ppm), and multiplets for the other methylene protons in the aliphatic chain. The ¹H NMR data for the precursor, methyl 6-hydroxyhexanoate, shows a singlet for the methyl ester protons at 3.66 ppm and a triplet for the methylene protons adjacent to the hydroxyl group at 3.64 ppm.[8]
-
¹³C NMR: Characteristic signals would be observed for the two carbonyl carbons (ester and acetyl), the methyl ester carbon, the acetyl methyl carbon, and the methylene carbons of the hexanoate chain. The ¹³C NMR data for methyl 6-hydroxyhexanoate shows the ester carbonyl carbon at 174.32 ppm, the methylene carbon adjacent to the hydroxyl group at 62.77 ppm, and the methyl ester carbon at 51.63 ppm.[8]
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃). The precursor, methyl 6-hydroxyhexanoate, shows a calculated [M-H]⁺ peak at m/z 147.1016 in APCI-MS.[8]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.
-
Applications in Drug Development and Research
While specific biological activities of this compound are not widely reported, derivatives of hexanoic acid have shown relevance in medicinal chemistry. 6-Aminohexanoic acid, for instance, is a known antifibrinolytic agent and its derivatives are used as flexible linkers in the design of peptides and other bioactive molecules.[9] The hydrophobic and flexible nature of the hexanoate chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The acetoxy group can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to release a free hydroxyl group, potentially unmasking a pharmacologically active molecule. Furthermore, esters of 6-hydroxyhexanoic acid are used as intermediates in the synthesis of various pharmaceutical compounds.[2] Therefore, this compound represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The logical relationship for its potential application in drug discovery is outlined below:
Caption: Logical flow of potential drug discovery applications.
Conclusion
This compound is a readily accessible bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structural similarity to other well-characterized compounds allows for a reliable estimation of its characteristics and synthetic accessibility. For researchers in drug development, it represents a versatile scaffold that can be incorporated into more complex molecules to modulate their properties and explore novel therapeutic strategies. Further investigation into the specific biological effects of this and related compounds is warranted to fully elucidate their potential.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 5-acetoxyhexanoate | C9H16O4 | CID 526152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
"Methyl 6-acetoxyhexanoate" CAS number and molecular weight
An In-depth Technical Guide to Methyl 6-acetoxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an ester with the CAS number 104954-58-7 and a molecular weight of 188.22 g/mol . Its chemical formula is C₉H₁₆O₄. While specific, in-depth research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, inferred methodologies for its synthesis and analysis, and potential biological significance based on the broader class of short-chain fatty acid (SCFA) esters. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 104954-58-7 |
| Molecular Weight | 188.22 g/mol |
| Molecular Formula | C₉H₁₆O₄ |
Experimental Protocols
Due to the scarcity of literature specifically detailing experimental procedures for this compound, the following protocols are adapted from established methods for similar compounds, such as Ethyl 6-acetoxyhexanoate, and general analytical techniques for fatty acid methyl esters (FAMEs).
Synthesis of this compound
A plausible two-step synthesis can be adapted from the procedure for Ethyl 6-acetoxyhexanoate, which starts from ε-caprolactone.[1][2][3][4]
Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to form Methyl 6-hydroxyhexanoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactone in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Extract the resulting Methyl 6-hydroxyhexanoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 6-hydroxyhexanoate by vacuum distillation or column chromatography.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
-
Dissolve the purified Methyl 6-hydroxyhexanoate in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise to the stirred solution. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to scavenge the acidic byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic solvent was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the final product by vacuum distillation or column chromatography.
Analytical Methods
The analysis of this compound would likely involve standard techniques used for the characterization of fatty acid esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[5] It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.
-
GC Conditions : A non-polar or medium-polarity capillary column would be suitable. The oven temperature program should be optimized to ensure good separation.
-
MS Conditions : Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. Although specific spectral data for this compound is not available, the expected chemical shifts can be predicted based on its structure. For comparison, the related compound, Methyl 6-hydroxyhexanoate, shows characteristic proton signals at approximately 3.66 ppm (singlet, 3H for the methyl ester) and 3.64 ppm (triplet, 2H for the methylene group adjacent to the hydroxyl).[7]
Potential Biological Activity and Signaling Pathways
While no studies have directly investigated the biological activity or signaling pathways of this compound, it belongs to the class of short-chain fatty acid (SCFA) esters. SCFAs, such as acetate, propionate, and butyrate, are known to be produced by gut microbiota and have significant biological roles.[8][9] It is plausible that esters of these fatty acids could serve as prodrugs or have their own distinct activities.
SCFAs are known to mediate their effects through two primary mechanisms:
-
Activation of G-protein coupled receptors (GPCRs) : Specifically FFAR2 (GPR43) and FFAR3 (GPR41).[8]
-
Inhibition of histone deacetylases (HDACs) .[8]
These actions can influence a variety of physiological processes, including metabolic regulation, immune modulation, and appetite control.[9][10] Esterification of SCFAs can alter their pharmacokinetic properties, potentially enhancing their delivery and therapeutic efficacy.[11]
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Logical workflow for the synthesis and analysis of this compound.
Generalized Signaling Pathway for Short-Chain Fatty Acids
This diagram illustrates the general signaling mechanisms of short-chain fatty acids, which may provide context for the potential biological role of this compound.
Caption: Generalized signaling pathways of short-chain fatty acids.
Disclaimer: Due to the limited specific research on this compound, this guide provides information based on closely related compounds and general chemical principles. The experimental protocols are suggested adaptations and would require optimization. The biological context is inferred from the broader class of short-chain fatty acid esters and should be a starting point for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 5. benchchem.com [benchchem.com]
- 6. jeol.com [jeol.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 11. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 6-acetoxyhexanoate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of Methyl 6-acetoxyhexanoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to provide a robust predictive profile. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data.
Introduction
This compound is an ester of significant interest in various research and development sectors, including its use as a model compound in polymer chemistry. A thorough understanding of its solubility and stability is paramount for its effective application and for predicting its behavior in various chemical and biological systems. This guide summarizes the known properties and provides a framework for its practical handling and analysis.
Physicochemical Properties
While specific experimental data for this compound is sparse, its basic physicochemical properties can be inferred from its structure and comparison with analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Methyl Hexanoate | Hexyl Acetate |
| Molecular Formula | C₉H₁₆O₄ | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight | 188.22 g/mol | 130.18 g/mol | 144.21 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | Not available | 149.5 °C[1] | 155-156 °C[2] |
| Flash Point | 106 °C | 73 °C[1] | 43 °C[2] |
| Density | ~1.03 g/cm³ | 0.885 g/cm³[1] | 0.8673 g/cm³[2] |
Solubility Profile
Qualitative Solubility:
-
Water: Expected to have low solubility in water. While the ester groups can act as hydrogen bond acceptors, the C9 hydrocarbon backbone is hydrophobic. Hexyl acetate is reported as insoluble in water, with a measured solubility of 0.4 g/L (20 °C)[2]. Methyl hexanoate has a slightly higher solubility of 1.33 mg/mL at 20 °C[1].
-
Alcohols (Methanol, Ethanol): Expected to be soluble. The polarity of short-chain alcohols is compatible with the ester functional groups. Hexyl acetate is soluble in alcohol[3].
-
Ethers (Diethyl Ether): Expected to be soluble. Hexyl acetate is reported to be very soluble in ethers[3].
-
Ketones (Acetone): Expected to be soluble. Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble. These solvents are capable of dissolving a broad spectrum of organic molecules.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Predominantly non-polar hydrocarbon chain. |
| Methanol | Soluble | Polarity is compatible with ester groups. |
| Ethanol | Soluble | Polarity is compatible with ester groups. |
| Acetone | Soluble | Good general solvent for organic esters. |
| Diethyl Ether | Soluble | Non-polar character of the ether is compatible. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent. |
| Hexane | Soluble | Non-polar solvent compatible with the hydrocarbon chain. |
| Toluene | Soluble | Aromatic, non-polar solvent. |
Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its thermal decomposition.
Hydrolytic Stability
Esters are known to undergo hydrolysis, a reaction that is catalyzed by both acids and bases[4]. The hydrolysis of this compound will result in the cleavage of one or both ester linkages to yield acetic acid, methanol, and 6-hydroxyhexanoic acid or its methyl ester.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group for nucleophilic attack by water. This process is reversible[4].
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol[4].
The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions.
Caption: Hydrolysis pathway of this compound.
Thermal Stability
The thermal stability of this compound is indicated by its flash point of 106 °C. At elevated temperatures, esters can undergo thermal decomposition. The decomposition of similar esters, such as methyl butanoate, has been shown to begin at temperatures around 800 K (527 °C) under pyrolysis conditions, yielding a complex mixture of smaller molecules[5]. For this compound, thermal decomposition at high temperatures is expected to produce carbon oxides as hazardous decomposition products.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol describes a standard method for determining the solubility of a liquid compound in various solvents.
-
Materials and Equipment:
-
This compound
-
A range of solvents (e.g., water, methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated pipettes
-
HPLC or GC system for quantification
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples in a thermostatic shaker bath at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Protocol for Assessing Hydrolytic Stability
This protocol outlines a method for evaluating the rate of hydrolysis of this compound at different pH values.
-
Materials and Equipment:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
Thermostatic bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Calibrated pipettes and autosampler vials
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate reaction vessels, add a small volume of the stock solution to a larger volume of each buffer solution to achieve a known initial concentration.
-
Incubate the reaction mixtures in a thermostatic bath at a controlled temperature (e.g., 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.
-
Caption: Experimental workflow for assessing hydrolytic stability.
Conclusion
While direct experimental data for this compound is limited, a comprehensive profile of its solubility and stability can be reasonably predicted based on the behavior of structurally related compounds and fundamental chemical principles. It is anticipated to be soluble in a range of organic solvents and have low aqueous solubility. The primary stability concern is its susceptibility to hydrolysis, particularly under basic conditions. The provided experimental protocols offer a clear path for researchers to obtain the specific quantitative data required for their applications. This guide serves as a valuable resource for professionals working with this compound, enabling informed decisions regarding its use, storage, and analysis.
References
Unveiling "Methyl 6-acetoxyhexanoate": A Synthetic Workhorse in Polymer Science, Not a Natural Product
Despite a comprehensive investigation into the scientific literature, there is no evidence to suggest that "Methyl 6-acetoxyhexanoate" is a naturally occurring compound. As a result, details regarding its discovery in nature, isolation from natural sources, and biological signaling pathways are not available. Instead, this molecule serves as a crucial synthetic model compound in the field of polymer chemistry, particularly in research pertaining to the biodegradable polyester, Poly(ε-caprolactone) (PCL).
For researchers, scientists, and drug development professionals, the primary relevance of this compound lies in its structural similarity to the repeating monomer unit of PCL. This allows it to be used as a simplified, small-molecule analogue for complex theoretical and experimental studies, providing fundamental insights into the physicochemical properties of the bulk polymer.
Role as a Model Compound for Poly(ε-caprolactone) (PCL)
The significance of this compound is best understood through its application in computational modeling and conformational analysis of PCL. Scientific studies utilize this compound to:
-
Predict Polymer Conformation: By performing ab initio molecular orbital calculations on this compound, researchers can predict the most stable conformations (the spatial arrangement of atoms) of the PCL polymer chain. These calculations are fundamental to understanding the polymer's macroscopic properties, such as its flexibility, crystallinity, and mechanical strength.
-
Interpret Spectroscopic Data: The calculated conformational energies and structures of this compound are used to interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy performed on PCL. This helps in validating the theoretical models and gaining a more accurate picture of the polymer's structure in different states.
-
Understand Structure-Property Relationships: By studying the intramolecular interactions within this simple model compound, scientists can extrapolate how the chemical structure of the PCL monomer unit influences the overall properties of the polymer. This knowledge is vital for designing new biodegradable polymers with tailored characteristics for specific applications in drug delivery, tissue engineering, and sustainable packaging.
Synthetic Nature and Commercial Availability
This compound is a known chemical that is synthesized for research purposes. It is commercially available from various chemical suppliers, which facilitates its use in laboratories conducting research on polyesters and other related materials.
Logical Relationship: Model Compound to Polymer
The relationship between this compound and PCL is a classic example of using a model system to understand a more complex one. This approach is a cornerstone of scientific investigation, allowing for the systematic study of individual components to build a comprehensive understanding of the whole.
Caption: Workflow illustrating the use of this compound as a model for PCL.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-acetoxyhexanoate, a fatty acid ester with potential applications in various scientific fields. This document details its chemical identity, including synonyms and key identifiers. A thorough examination of its physicochemical properties is presented, alongside those of structurally related compounds, to offer a comparative analysis. Detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds, are provided. Furthermore, this guide includes an analysis of its expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. Finally, the known biological activities of related fatty acid esters are reviewed to infer the potential biological profile of this compound.
Chemical Identity and Synonyms
This compound is a methyl ester of 6-acetoxyhexanoic acid. It is also known by the following synonym:
-
6-Acetoxyhexanoic Acid Methyl Ester[1]
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 104954-58-7[1] |
| Molecular Formula | C₉H₁₆O₄[1] |
| Molecular Weight | 188.22 g/mol [1] |
| SMILES | CC(=O)OCCCCCC(=O)OC[1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Topological Polar Surface Area (TPSA) | 52.6 Ų[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.2829[1] |
| Hydrogen Bond Acceptors | 4[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 6[1] |
| Storage Temperature | 2-8°C (Sealed in dry conditions)[1] |
Related Compounds
The properties and reactivity of this compound can be understood in the context of its related compounds. A comparative summary of these compounds is provided in Table 3.
Table 3: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl 6-hydroxyhexanoate | C₇H₁₄O₃ | 146.18 | Precursor to this compound. |
| Ethyl 6-acetoxyhexanoate | C₁₀H₁₈O₄ | 202.25[2] | Ethyl ester analog. |
| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | Parent ester without the acetoxy group. |
| Methyl 5-acetoxyhexanoate | C₉H₁₆O₄ | 188.22[3] | Positional isomer. |
| Methyl 3-acetoxyhexanoate | C₉H₁₆O₄ | 188.22[4] | Positional isomer. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone
This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.
-
Materials: ε-caprolactone, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Acetylation of Methyl 6-hydroxyhexanoate to this compound
This step involves the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate.[5][6][7]
-
Materials: Methyl 6-hydroxyhexanoate, Acetic anhydride, Pyridine or another suitable base (e.g., triethylamine), Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve Methyl 6-hydroxyhexanoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Spectral Data and Characterization
While experimental spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The expected spectral features are detailed below, based on the analysis of related compounds.[8][9][10][11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
-O-CH₃ (ester): A singlet around δ 3.6-3.7 ppm.
-
-O-C(=O)-CH₃ (acetate): A singlet around δ 2.0-2.1 ppm.
-
-CH₂-O-C(=O)-: A triplet around δ 4.0-4.2 ppm.
-
-C(=O)-O-CH₂-: The chemical shift of the methylene group adjacent to the ester oxygen would be part of the multiplet signals of the hexanoate chain.
-
Aliphatic -CH₂- groups: A series of multiplets in the region of δ 1.2-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
-C=O (ester): A signal around δ 173-175 ppm.
-
-C=O (acetate): A signal around δ 170-171 ppm.
-
-O-CH₃ (ester): A signal around δ 51-52 ppm.
-
-O-C(=O)-CH₃ (acetate): A signal around δ 20-21 ppm.
-
-CH₂-O-C(=O)-: A signal around δ 63-65 ppm.
-
Aliphatic -CH₂- groups: Signals in the region of δ 24-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretching (ester): A strong absorption band around 1740-1735 cm⁻¹.
-
C=O stretching (acetate): A strong absorption band around 1740-1735 cm⁻¹.
-
C-O stretching (ester and acetate): Strong absorption bands in the region of 1250-1000 cm⁻¹.
-
C-H stretching (aliphatic): Absorption bands in the region of 3000-2850 cm⁻¹.
An example of an IR spectrum for the related compound Ethyl 6-acetoxyhexanoate shows a prominent peak at 1734.48 cm⁻¹ corresponding to the C=O stretch.[14]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the acetoxy group (-OCOCH₃, m/z 59), and characteristic fragmentation of the hexanoate chain.
Biological Activity
There is limited specific information on the biological activity of this compound. However, fatty acid esters as a class are known to possess a range of biological activities. Some esters exhibit antimicrobial, anti-inflammatory, and antifungal properties.[15][16] For instance, certain β-keto esters have been shown to inhibit bacterial quorum sensing and biofilm formation.[15] Further research is required to determine the specific biological profile of this compound.
Diagrams
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from ε-caprolactone.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 5-acetoxyhexanoate | C9H16O4 | CID 526152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-acetoxyhexanoate | C9H16O4 | CID 89463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 7. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 8. rsc.org [rsc.org]
- 9. Hexanoic acid, methyl ester [webbook.nist.gov]
- 10. Methyl hexanoate(106-70-7) 13C NMR [m.chemicalbook.com]
- 11. Hexanoic acid, methyl ester [webbook.nist.gov]
- 12. Methyl hexanoate(106-70-7) 1H NMR [m.chemicalbook.com]
- 13. Hexanoic acid, methyl ester [webbook.nist.gov]
- 14. chegg.com [chegg.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Material Safety of Methyl 6-acetoxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for Methyl 6-acetoxyhexanoate (CAS No. 104954-58-7). Due to a notable lack of extensive, formally published safety and toxicological studies on this specific compound, this document combines available data with extrapolated information from closely related compounds and general chemical safety principles. All data presented herein should be treated as a guide to be supplemented by in-house risk assessments and further investigation.
Section 1: Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized below. This data is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | ChemScene[1] |
| Molecular Weight | 188.22 g/mol | ChemScene[1] |
| CAS Number | 104954-58-7 | ChemScene[1] |
| Appearance | Clear, colorless liquid | Multiple Sources |
| Boiling Point (Predicted) | 232.8 ± 23.0 °C | Chemical Properties Search |
| Density | 1.03 g/mL | AK Scientific, Inc. |
| Refractive Index | 1.4280 - 1.4310 | Chemical Properties Search |
| Flash Point | 106 °C | AK Scientific, Inc. |
| Solubility | No data available | --- |
| Vapor Pressure | No data available | --- |
| Vapor Density | No data available | --- |
| Auto-ignition Temperature | No data available | --- |
Computational Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.2829 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 6 | ChemScene[1] |
Section 2: Hazard Identification and Safety Precautions
According to the available Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified as a flammable liquid and vapor and is harmful to aquatic life.[2]
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the SDS and includes, but is not limited to:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Logical Workflow for Hazard Response
The following diagram illustrates a logical workflow for responding to a potential hazard involving this compound.
Caption: Hazard Response Workflow for this compound.
Section 3: Toxicological and Ecotoxicological Information
A critical gap exists in the publicly available literature regarding the specific toxicology of this compound. The Sigma-Aldrich SDS explicitly states that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this specific compound were found.
Ecotoxicity: The compound is classified as harmful to aquatic life.[2] One available data point for toxicity to aquatic invertebrates is:
-
EC50 - Daphnia magna (Water flea): 40 mg/l - 48 h[2]
Due to the lack of further data, it is imperative to prevent the release of this substance into the environment.
Section 4: Experimental Protocols
Hypothetical Synthesis of this compound
This proposed two-step synthesis is adapted from a published procedure for the analogous ethyl ester. It begins with the transesterification of ε-caprolactone followed by acetylation.
Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Methyl 6-hydroxyhexanoate
-
To a round-bottom flask equipped with a reflux condenser, add ε-caprolactone (1 equivalent).
-
Add an excess of methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
-
Dissolve Methyl 6-hydroxyhexanoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis and quantification of this compound. The following is a proposed set of instrumental conditions.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate or hexane).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumental Conditions:
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 40-400.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Caption: General Workflow for Synthesis and Analysis.
Section 5: Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Keep away from sources of ignition.[2]
-
Avoid breathing vapors or mist.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Store in a cool place.[2]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
Disposal:
-
Dispose of this material and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
Avoid release into the environment.[2]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. Users should consult the original SDS and conduct their own safety evaluations before handling this compound.
References
Unlocking the Potential of Methyl 6-acetoxyhexanoate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 23, 2025 – While currently lacking extensive characterization, Methyl 6-acetoxyhexanoate, a structurally unassuming ester, presents a compelling opportunity for novel therapeutic development. This technical guide outlines promising, unexplored research avenues for this molecule, drawing upon the known biological activities of structurally related short-chain fatty acid esters and acetoxy-functionalized compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this intriguing compound.
Core Chemical Properties
This compound is the methyl ester of 6-acetoxyhexanoic acid. A summary of its key chemical identifiers and properties is provided below.
| Property | Value |
| CAS Number | 104954-58-7 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Synonyms | 6-Acetoxyhexanoic Acid Methyl Ester |
Potential Research Areas
Based on an analysis of analogous chemical structures, three primary areas of research are proposed for this compound:
-
Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids are known inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these molecules can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and other proteins involved in cell differentiation and apoptosis.[1] Given its structural similarity to butyrate, a well-known HDAC inhibitor, this compound warrants investigation for its potential as a novel epigenetic modulator.[2]
-
Metabolic and Inflammatory Signaling through G-Protein Coupled Receptor (GPCR) Agonism: Fatty acids are endogenous ligands for a variety of GPCRs, such as the free fatty acid receptors (FFARs), which are implicated in a range of physiological processes including glucose homeostasis, insulin secretion, and immune responses.[3][4] Medium-chain fatty acids, in particular, are known to activate GPR40 and GPR120.[3] The hexanoate backbone of this compound suggests it could act as a ligand for these or other fatty acid-sensing GPCRs, offering a potential avenue for the development of therapeutics for metabolic and inflammatory diseases.
-
Prodrug Development for Enhanced Bioavailability: The acetoxy moiety is a common feature in prodrug design, where it can mask polar functional groups to improve a drug's lipophilicity and cell permeability.[5][6] Upon entering the body, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active drug molecule.[6] this compound could be investigated as a prodrug of 6-hydroxyhexanoic acid or a related active compound, potentially enhancing its oral bioavailability and therapeutic efficacy.
Experimental Workflows and Protocols
To explore these potential research areas, a systematic, multi-stage experimental workflow is proposed.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.
Synthesis Protocol: Acetylation of Methyl 6-hydroxyhexanoate
A plausible synthetic route to this compound involves the acetylation of its precursor, Methyl 6-hydroxyhexanoate.[7][8]
-
Dissolution: Dissolve Methyl 6-hydroxyhexanoate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acetylation: Cool the reaction mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[7][8]
In Vitro Assay Protocol: HDAC Inhibition
A fluorometric assay can be used to determine the HDAC inhibitory activity of this compound.[9]
-
Reagent Preparation: Prepare a reaction buffer, a solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease like trypsin.
-
Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the reaction buffer, and the diluted compound or a known HDAC inhibitor (positive control) or solvent (negative control).
-
Initiation and Incubation: Initiate the reaction by adding the HDAC substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution. Incubate for a further 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell-Based Assay Protocol: GPCR Activation
A common method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.[10][11]
-
Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., FFAR1 or FFAR4) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, a known agonist (positive control), or vehicle (negative control).
-
Incubation: Incubate the plate at 37°C for a time appropriate to induce a second messenger response.
-
Lysis and Detection: Lyse the cells and use a commercial ELISA or TR-FRET-based kit to quantify the levels of the second messenger (e.g., cAMP).[12]
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for receptor activation.
Signaling Pathway Diagrams
Diagram: Hypothesized HDAC Inhibition Pathway
Caption: Proposed mechanism of HDAC inhibition by this compound.
Diagram: Hypothesized GPCR Activation Pathway (Gq-coupled)
Caption: Potential Gq-coupled GPCR signaling cascade initiated by this compound.
Conclusion
This compound stands as a molecule with significant, yet untapped, potential. The research avenues outlined in this guide provide a strategic framework for its systematic investigation. By exploring its capacity as an HDAC inhibitor, a GPCR agonist, or a prodrug, the scientific community can begin to unlock the therapeutic promise of this compound and pave the way for the development of novel treatments for a range of diseases.
References
- 1. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis [frontiersin.org]
- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. reactionbiology.com [reactionbiology.com]
"Methyl 6-acetoxyhexanoate" as a fragrance ingredient in scientific studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-acetoxyhexanoate is an aliphatic ester with potential applications as a fragrance ingredient. While its close analog, ethyl 6-acetoxyhexanoate (commonly known as Berryflor), is more widely documented for its pleasant raspberry-like aroma with jasmine and anise undertones, this technical guide focuses on the available scientific data for this compound.[1][2][3] This document provides a comprehensive overview of its physicochemical properties, extrapolated sensory characteristics, and detailed experimental protocols for its synthesis and analysis, drawing parallels with its ethyl ester counterpart where necessary. This information is intended to serve as a foundational resource for researchers and professionals in fragrance science and related fields.
Physicochemical Properties
Quantitative data for this compound and its close analog, ethyl 6-acetoxyhexanoate, have been compiled from various sources to provide a comparative overview.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem |
| Molecular Weight | 188.22 g/mol | PubChem |
| CAS Number | 104954-58-7 | ChemScene |
| Appearance | Colorless to pale yellow liquid (inferred) | [4] |
| Purity | >95% | ChemScene |
| Topological Polar Surface Area | 52.6 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.2829 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 6 | ChemScene |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |
Table 2: Physicochemical Properties of Ethyl 6-Acetoxyhexanoate for Comparison
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| CAS Number | 104986-28-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Purity | 98-100% (GC) | [4] |
| Density | 1.01 g/cm³ (Lit.) | [4] |
| Boiling Point | 251-253°C (Lit.) | [4] |
| Refractive Index | n20/D 1.426 - 1.430 | [4] |
Synthesis and Characterization
General Synthesis Pathway
The synthesis of this compound can be logically inferred to follow a similar pathway to its ethyl counterpart, starting with the acid-catalyzed transesterification of ε-caprolactone with methanol to yield methyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to produce the final product.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted from Ethyl 6-Acetoxyhexanoate Synthesis)
This protocol is adapted from the synthesis of ethyl 6-acetoxyhexanoate and should be optimized for the methyl ester.[1][2][3][5]
Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone
-
Combine ε-caprolactone and an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-hydroxyhexanoate.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Acetylation of Methyl 6-Hydroxyhexanoate
-
Dissolve the purified methyl 6-hydroxyhexanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add a mild base (e.g., pyridine or triethylamine) to the solution.
-
Cool the mixture in an ice bath and slowly add an acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Perform a liquid-liquid extraction with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
Characterization and Analysis
The following analytical techniques are recommended for the characterization of this compound, based on the standard methods used for its ethyl analog.[1][2][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyls.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities.[6][7][8]
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
Caption: Analytical workflow for the characterization of this compound.
Sensory Properties and Fragrance Profile
Direct scientific studies detailing the odor profile and sensory data of this compound are limited. However, based on the known fragrance of its ethyl analog and the general characteristics of aliphatic esters in perfumery, an inferred profile can be described.[9]
Table 3: Sensory Profile
| Attribute | Description |
| Odor Family | Fruity |
| Inferred Odor Profile | Likely possesses a fruity, sweet aroma, possibly with nuances of raspberry, pear, or other berries. The methyl ester may be slightly less intense and have a different character compared to the ethyl ester's described raspberry, jasmine, and anise notes. |
| Odor Threshold | Not determined. |
Sensory Evaluation Protocol
A comprehensive sensory evaluation would be necessary to establish the definitive fragrance profile of this compound. The following is a standard protocol for such an evaluation.[10][11][12][13]
-
Panelist Selection: A panel of trained sensory assessors with demonstrated olfactory acuity should be selected.
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Present the samples on smelling strips or in sniff bottles.
-
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.
-
Odor Profile Description: Panelists should describe the odor using a standardized fragrance vocabulary, noting the primary and secondary characteristics.
-
Intensity Rating: The intensity of the fragrance at different concentrations should be rated on a labeled magnitude scale.
-
Odor Threshold Determination: The detection and recognition thresholds can be determined using methods such as the ascending method of limits (ASTM E679).
Stability and Applications
While specific stability data for this compound is not available, general knowledge of aliphatic esters suggests they can be susceptible to hydrolysis, particularly in acidic or alkaline conditions. For fragrance applications, it is crucial to consider the pH of the final product formulation.
Due to its inferred fruity aroma, this compound could be a valuable component in a variety of fragrance compositions, including:
-
Fine fragrances
-
Personal care products (e.g., lotions, soaps, shampoos)
-
Household products (e.g., air fresheners, detergents)
Conclusion
This compound is a promising fragrance ingredient with a likely pleasant, fruity aroma. While specific sensory and stability data are yet to be fully elucidated in scientific literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The detailed protocols, adapted from its well-studied ethyl analog, offer a clear path for further research and development. Future studies should focus on a comprehensive sensory analysis to determine its precise odor profile and threshold, as well as stability testing in various consumer product bases to ensure its suitability for commercial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 3. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Aliphatic Compounds Used In Perfumery | PPTX [slideshare.net]
- 10. parfums-de-grasse.com [parfums-de-grasse.com]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone. The synthesis is a two-step process involving the initial ring-opening of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate, followed by the acetylation of the hydroxyl group to produce the final product. This methodology is adapted from established procedures for the synthesis of analogous esters and is suitable for laboratory-scale production.[1][2] The protocols provided herein are intended for use by trained chemistry professionals.
Introduction
This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of fragrances and specialty polymers. Its structure, featuring both an ester and an acetoxy group, makes it a versatile building block for further chemical modifications. The synthesis from ε-caprolactone, an inexpensive and readily available starting material, offers an economical and straightforward route to this compound. The described two-step synthesis first employs an acid-catalyzed transesterification for the ring-opening of the lactone, followed by a standard acetylation reaction.
Reaction Scheme
The overall two-step synthesis of this compound from ε-caprolactone is depicted below:
Step 1: Ring-opening of ε-caprolactone ε-caprolactone + Methanol --(H+)--> Methyl 6-hydroxyhexanoate
Step 2: Acetylation of Methyl 6-hydroxyhexanoate Methyl 6-hydroxyhexanoate + Acetic Anhydride --(Base)--> this compound
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous reactions and expected yields.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Product | Expected Yield (%) |
| 1 | ε-caprolactone | Methanol | Sulfuric Acid (catalytic) | Methanol | 2-4 hours | Reflux (~65) | Methyl 6-hydroxyhexanoate | 85-95 |
| 2 | Methyl 6-hydroxyhexanoate | Acetic Anhydride | Pyridine | None (or DCM) | 1-2 hours | Room Temp. | This compound | 90-98 |
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxyhexanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ε-caprolactone (1.0 eq) and an excess of methanol (10-20 eq), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-hydroxyhexanoate. The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the crude Methyl 6-hydroxyhexanoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (optional).
-
Reagent Addition: Add pyridine (1.2-1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2-1.5 eq) while cooling the flask in an ice bath.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation to achieve high purity.
Visualization of the Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound from ε-caprolactone.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Preparation of Methyl 6-hydroxyhexanoate via Acid-Catalyzed Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxyhexanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Its structure, possessing both a hydroxyl and a methyl ester group, allows for diverse chemical modifications. This document provides detailed protocols for the preparation of methyl 6-hydroxyhexanoate via acid-catalyzed transesterification, targeting two common starting materials: 6-hydroxyhexanoic acid and ε-caprolactone. The protocols are designed to be clear, concise, and reproducible for research and development applications.
Reaction Principle
The synthesis of methyl 6-hydroxyhexanoate can be efficiently achieved through two primary acid-catalyzed pathways:
-
Fischer Esterification of 6-Hydroxyhexanoic Acid: This classic method involves the reaction of 6-hydroxyhexanoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by using a large excess of methanol.
-
Acid-Catalyzed Ring-Opening of ε-Caprolactone: This approach utilizes the ring-opening of the cyclic ester ε-caprolactone with methanol, facilitated by an acid catalyst. This method is often advantageous due to the typically milder reaction conditions and high conversion rates.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the acid-catalyzed synthesis of methyl 6-hydroxyhexanoate based on literature findings.
| Starting Material | Catalyst | Catalyst Loading | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Reference |
| Hydrogenated by-product mixture | Sulfuric Acid | 0.2% | Methanol | 130 | 5 | - | - | 99.2 | [1] |
| ε-Caprolactone | Aluminum triisopropoxide | 5 mol% | Methanol | 70 | 24 | >99 | 90 | - | [1] |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Hydroxyhexanoic Acid
This protocol details the synthesis of methyl 6-hydroxyhexanoate from 6-hydroxyhexanoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
6-hydroxyhexanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyhexanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Add water and an organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel and shake vigorously to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 6-hydroxyhexanoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 6-hydroxyhexanoate.
Protocol 2: Acid-Catalyzed Ring-Opening of ε-Caprolactone
This protocol describes the synthesis of methyl 6-hydroxyhexanoate from the ring-opening of ε-caprolactone with methanol.
Materials:
-
ε-Caprolactone
-
Methanol (anhydrous)
-
Acid catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid)
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl ether
-
Round-bottom flask
-
Reflux condenser or setup for heating at a specific temperature
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ε-caprolactone in anhydrous methanol (e.g., 5-10 equivalents). Toluene can be used as a co-solvent if desired.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 1-5 mol%) to the solution.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir for the required time (e.g., 24 hours). Monitor the reaction by TLC or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, neutralize it by adding a small amount of saturated sodium bicarbonate solution.
-
Dilute the mixture with an organic solvent like diethyl ether or dichloromethane and wash with water and then brine in a separatory funnel.
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude methyl 6-hydroxyhexanoate by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Signaling Pathway Diagram
Caption: Fischer Esterification Signaling Pathway.
Experimental Workflow Diagram
References
Acetylation of "methyl 6-hydroxyhexanoate" to yield "Methyl 6-acetoxyhexanoate"
Abstract
This application note details a robust and efficient protocol for the synthesis of Methyl 6-acetoxyhexanoate via the acetylation of Methyl 6-hydroxyhexanoate. The procedure employs acetic anhydride as the acetylating agent with pyridine serving as both the catalyst and a basic solvent. This method is broadly applicable for the acetylation of primary alcohols and is particularly relevant for the synthesis of specialty esters used in fragrance, flavor, and pharmaceutical industries. The protocol described herein provides a straightforward approach to obtaining the desired product in high purity and yield.
Introduction
Acetylation is a fundamental chemical transformation in organic synthesis, serving to protect hydroxyl groups or to introduce an acetyl moiety to modify the biological or physical properties of a molecule. The conversion of alcohols to their corresponding acetate esters is a common strategy in the development of pharmaceuticals, fragrances, and other fine chemicals.[1] this compound is a valuable ester with potential applications in these fields.
The reaction involves the nucleophilic attack of the hydroxyl group of Methyl 6-hydroxyhexanoate on the electrophilic carbonyl carbon of acetic anhydride. Pyridine is a commonly used catalyst for this reaction, as it activates the acetic anhydride and neutralizes the acetic acid byproduct.[2] This application note provides a detailed experimental protocol, including reaction setup, workup, purification, and characterization of the final product.
Experimental Overview
The synthesis of this compound is achieved by reacting Methyl 6-hydroxyhexanoate with an excess of acetic anhydride in the presence of pyridine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The workup procedure is designed to remove the pyridine catalyst and excess reagents, yielding a crude product that can be further purified by silica gel column chromatography.
Materials and Methods
Reagents and Solvents:
-
Methyl 6-hydroxyhexanoate
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Protocol
1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve Methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).[3] b. Cool the solution to 0 °C using an ice bath. c. Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.[3]
2. Reaction Monitoring: a. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. b. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
3. Workup Procedure: a. Once the reaction is complete, quench the reaction by the careful addition of methanol to consume any remaining acetic anhydride. b. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4] c. Dilute the residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[3] d. Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl to remove residual pyridine, followed by saturated aqueous NaHCO₃ to neutralize any acetic acid, and finally with brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
4. Purification: a. Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. b. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Range | Reference/Comment |
| Starting Material | Methyl 6-hydroxyhexanoate | C₇H₁₄O₃, MW: 146.18 g/mol |
| Product | This compound | C₉H₁₆O₄, MW: 188.22 g/mol [5] |
| Reagents | Acetic Anhydride, Pyridine | |
| Stoichiometry | 1.5 - 2.0 eq. of Acetic Anhydride | [3] |
| Solvent | Pyridine | Acts as both solvent and catalyst |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | Varies, monitor by TLC | Typically a few hours |
| Purification Method | Silica Gel Chromatography | |
| Expected Yield | Good to Excellent | Based on analogous reactions[6] |
| Appearance | Colorless to pale yellow liquid | Based on analogous compounds[7] |
Visualizations
Caption: Experimental workflow for the acetylation of Methyl 6-hydroxyhexanoate.
Caption: Overall reaction scheme for the synthesis of this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from Methyl 6-hydroxyhexanoate. This acetylation reaction is a high-yielding and straightforward procedure suitable for researchers in organic synthesis and drug development. The detailed steps for reaction, workup, and purification will enable the user to obtain the desired product with high purity.
References
- 1. mdpi.com [mdpi.com]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 7. chemimpex.com [chemimpex.com]
Production of Methyl 6-acetoxyhexanoate: A Laboratory-Scale Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the laboratory-scale synthesis of Methyl 6-acetoxyhexanoate. The protocols outlined herein describe a two-step synthesis commencing from the readily available and cost-effective starting material, ε-caprolactone. The described methodologies are intended to be a comprehensive guide for researchers and professionals engaged in organic synthesis and drug development.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Acid-Catalyzed Methanolysis of ε-Caprolactone: This initial step involves the ring-opening of ε-caprolactone using methanol in the presence of an acid catalyst to yield the intermediate compound, Methyl 6-hydroxyhexanoate.
-
Acetylation of Methyl 6-hydroxyhexanoate: The hydroxyl group of the intermediate is then acetylated using acetic anhydride under mildly basic conditions to produce the final product, this compound.
The overall reaction scheme is depicted below:
II. Experimental Protocols
The following are detailed protocols for the two-step synthesis of this compound.
Protocol 1: Synthesis of Methyl 6-hydroxyhexanoate
This procedure details the acid-catalyzed methanolysis of ε-caprolactone.
Materials and Reagents:
-
ε-Caprolactone
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ε-caprolactone and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure Methyl 6-hydroxyhexanoate.
Protocol 2: Synthesis of this compound
This procedure outlines the acetylation of Methyl 6-hydroxyhexanoate.
Materials and Reagents:
-
Methyl 6-hydroxyhexanoate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane or ethyl acetate
-
1 M Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (approximately 1.5 to 2.0 equivalents for each hydroxyl group) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a small amount of dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[1]
III. Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| ε-Caprolactone | C₆H₁₀O₂ | 114.14 | 502-44-3 |
| Methyl 6-hydroxyhexanoate | C₇H₁₄O₃ | 146.18 | 4547-43-7 |
| This compound | C₉H₁₆O₄ | 188.22 | 104954-58-7 |
| Reaction Step | Product | Theoretical Yield | Reported Experimental Yield | Purity |
| Methanolysis | Methyl 6-hydroxyhexanoate | Dependent on starting material quantity | 90%[2] | >95% (after purification) |
| Acetylation | This compound | Dependent on intermediate quantity | Good (as per analogous reactions) | >95% (after purification) |
IV. Characterization Data
Methyl 6-hydroxyhexanoate (Intermediate)
-
¹H NMR (600 MHz, Chloroform-d): δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H).[2]
-
¹³C NMR (151 MHz, Chloroform-d): δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76.[2]
-
APCI MS (m/z): calculated for C₇H₁₄O₃ [M-H]⁺ = 147.1016, found 147.1074.[2]
This compound (Final Product)
-
¹H NMR, ¹³C NMR, and IR: Experimental spectra should be acquired for the synthesized product. The expected ¹H NMR spectrum would show a singlet for the methyl ester protons around 3.6 ppm, a singlet for the acetyl methyl protons around 2.0 ppm, and triplets for the methylene groups adjacent to the ester and acetate functionalities. The ¹³C NMR would show characteristic peaks for the two carbonyl carbons (ester and acetate) and the carbons of the hexanoate chain. The IR spectrum is expected to show strong carbonyl stretching bands for the ester and acetate groups.
V. Experimental Workflow Visualization
The logical flow of the experimental procedure is illustrated in the following diagram.
References
Application Note: Purification of Methyl 6-acetoxyhexanoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 6-acetoxyhexanoate is an ester derivative that may serve as a building block in organic synthesis or as a model compound for studying polymers like poly(ε-caprolactone).[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and residual reagents. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective technique for isolating compounds of moderate polarity.
Principle of Separation The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). This compound, being a moderately polar compound, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase, the compound can be selectively desorbed and eluted from the column. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for effective separation. The choice of an appropriate mobile phase is critical and is typically determined by preliminary Thin-Layer Chromatography (TLC).[2]
Experimental Protocols
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (ACS grade or higher)
-
Crude Sample: Synthesized this compound
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Fraction collection tubes (test tubes or vials)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Protocol 1: TLC for Solvent System Optimization
A preliminary TLC analysis is essential to determine the optimal solvent system for separation. The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.
-
Prepare Eluents: Prepare small volumes of varying ratios of Ethyl Acetate in Hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors.[3]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain like potassium permanganate.[4]
-
Calculate Rf Values: Calculate the Rf for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value in the target range (0.25-0.35), and it is well-separated from impurity spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed silica should have a flat, undisturbed top surface.
-
Add another thin layer of sand on top of the packed silica gel.
-
Ensure the solvent level never drops below the top of the sand layer to prevent the column from drying out and cracking.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Start with the low-polarity mobile phase determined by TLC (e.g., 10% EtOAc/Hexane).
-
If necessary, perform a gradient elution by gradually increasing the percentage of the more polar solvent (Ethyl Acetate).[4] This helps to first elute non-polar impurities and then the desired product.
-
Collect the eluate in sequentially numbered fractions of a fixed volume (e.g., 10-20 mL per fraction).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for comparison.
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Example TLC Analysis for Solvent System Optimization
| Solvent System (EtOAc:Hexane, v/v) | Rf of Impurity 1 (Less Polar) | Rf of this compound (Product) | Rf of Impurity 2 (More Polar) | Comments |
| 10:90 | 0.45 | 0.15 | 0.02 | Poor separation, product Rf is too low. |
| 20:80 | 0.65 | 0.30 | 0.08 | Good separation. Product is at the ideal Rf. |
| 30:70 | 0.80 | 0.48 | 0.15 | Good separation, but product Rf is slightly high. |
Based on this data, a 20:80 EtOAc:Hexane system is chosen as the primary eluent.
Table 2: Summary of Column Chromatography Parameters
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter (example) |
| Mobile Phase (Eluent) | Gradient elution: starting with 10% EtOAc in Hexane, gradually increasing to 30% EtOAc in Hexane. |
| Sample Load | 1.0 g crude product |
| Flow Rate | ~2 mL/min |
| Fraction Size | 15 mL |
| Monitoring | TLC with 20:80 EtOAc:Hexane, visualized with UV light and KMnO₄ stain. |
Visualizations
References
Application Notes and Protocols: Methyl 6-acetoxyhexanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-acetoxyhexanoate is a bifunctional molecule that holds potential as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a methyl ester and a terminal acetate group on a six-carbon chain, allows for a variety of chemical modifications. While not a widely documented key intermediate for specific blockbuster drugs, its precursor, methyl 6-hydroxyhexanoate, is recognized as an important building block in the synthesis of antiviral, anti-inflammatory, and cholesterol-lowering medications. The acetylation of the terminal hydroxyl group to form this compound can be a strategic step to introduce a lipophilic moiety, potentially enhancing a drug candidate's membrane permeability and bioavailability, a common strategy in prodrug design.[1][2][3]
This document provides detailed protocols for the synthesis of this compound and explores its application as a lipophilic side-chain in the synthesis of a model antiviral prodrug.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor is presented below.
| Property | This compound | Methyl 6-hydroxyhexanoate |
| Molecular Formula | C₉H₁₆O₄[4] | C₇H₁₄O₃ |
| Molecular Weight | 188.22 g/mol [4] | 146.18 g/mol |
| CAS Number | 104954-58-7[4] | 4547-43-7 |
| Appearance | Colorless to pale yellow liquid[5] | Liquid |
| Boiling Point | Not specified | Not specified |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Experimental Protocols
The synthesis of this compound is presented as a two-step process starting from ε-caprolactone.
Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone
This protocol describes the ring-opening of ε-caprolactone with methanol under acidic catalysis to yield methyl 6-hydroxyhexanoate.[6][7]
Materials:
-
ε-Caprolactone
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous methanol (5-10 equivalents), add ε-caprolactone (1.0 equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ε-caprolactone is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford crude methyl 6-hydroxyhexanoate.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
This protocol details the conversion of methyl 6-hydroxyhexanoate to this compound using acetic anhydride and pyridine.[8]
Materials:
-
Methyl 6-hydroxyhexanoate
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.
-
Quench the reaction by the addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by GC/NMR) | >95% |
Application in Pharmaceutical Synthesis: A Model Antiviral Prodrug
This compound can serve as a lipophilic promoiety to enhance the bioavailability of polar drugs.[1][2][3] A common strategy is the esterification of a hydroxyl group on a parent drug, such as a nucleoside analog antiviral agent.
Hypothetical Synthesis of an Acyclovir Prodrug
This example illustrates the potential use of this compound in the synthesis of a lipophilic prodrug of Acyclovir, a widely used antiviral drug. The synthesis involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by esterification with the primary hydroxyl group of Acyclovir.
Step A: Hydrolysis of this compound
The methyl ester is hydrolyzed to 6-acetoxyhexanoic acid.
Step B: Esterification with Acyclovir
6-Acetoxyhexanoic acid is coupled with Acyclovir, for instance, using a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).
General Protocol for Esterification:
-
Dissolve 6-acetoxyhexanoic acid (1.2 equivalents) and Acyclovir (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C and add DCC (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Work up the reaction mixture by washing with dilute acid and base.
-
Purify the resulting prodrug by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical prodrug synthesis workflow.
Caption: Proposed mechanism of action for the Acyclovir prodrug.
References
- 1. Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilic prodrugs of nucleoside triphosphates as biochemical probes and potential antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 6-acetoxyhexanoate in Polymer Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed hypothetical protocols for the use of Methyl 6-acetoxyhexanoate in the synthesis of functionalized polyesters. While direct experimental data for the polymerization of this specific monomer is not extensively documented in publicly available literature, its structure suggests its utility as a precursor to functionalized caprolactone monomers or as a comonomer in the synthesis of biodegradable polymers with tailored properties. The protocols and data presented herein are based on established principles of polymer chemistry, particularly the ring-opening polymerization (ROP) of caprolactone and its derivatives.
Potential Applications
The incorporation of an acetate functional group into a polyester backbone, such as poly(ε-caprolactone) (PCL), can modify its physicochemical properties, leading to a range of potential applications:
-
Biodegradable Polymers: The ester linkages in the polyester backbone and the acetate side chain are susceptible to hydrolysis, making the resulting polymers biodegradable. The rate of degradation can potentially be tuned by varying the concentration of the acetate-containing monomer.
-
Drug Delivery Systems: Functionalized PCLs are widely explored for creating micelles and nanoparticles for controlled drug release.[1][2] The acetate group could influence drug encapsulation efficiency and release kinetics due to altered polarity.
-
Specialty Coatings and Adhesives: The presence of the polar acetate group may enhance adhesion to various substrates and modify the surface properties of coatings.
-
Melt Processing Additives: The introduction of side chains can disrupt the crystallinity of PCL, potentially lowering the melting point and altering the melt viscosity, which could be useful in polymer blending and processing.
Hypothetical Experimental Protocols
Two primary strategies are proposed for the incorporation of the 6-acetoxyhexanoate unit into a polyester: copolymerization of a functionalized monomer and post-polymerization modification.
Protocol 2.1: Synthesis of Poly(ε-caprolactone-co-6-acetoxy-ε-caprolactone) via Ring-Opening Polymerization
This protocol describes the synthesis of a random copolymer of ε-caprolactone and a hypothetical 6-acetoxy-ε-caprolactone monomer, which could be synthesized from this compound.
Materials:
-
ε-caprolactone (CL), dried over CaH₂ and distilled under reduced pressure.
-
6-acetoxy-ε-caprolactone (AcCL) (hypothetical monomer).
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as a solution in dry toluene.
-
Benzyl alcohol, as an initiator, dried and distilled.
-
Dry toluene.
-
Methanol.
-
Dichloromethane (DCM).
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired molar ratio of ε-caprolactone and 6-acetoxy-ε-caprolactone.
-
Add dry toluene to dissolve the monomers (approximately 2 M concentration).
-
Initiate the polymerization by adding the benzyl alcohol initiator.
-
Add the Sn(Oct)₂ catalyst solution. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.
-
Immerse the flask in an oil bath preheated to 110 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and dissolve it in a minimal amount of DCM.
-
Precipitate the polymer by adding the solution dropwise to cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
-
Characterize the resulting polymer using ¹H NMR, GPC, DSC, and TGA.
Protocol 2.2: Post-Polymerization Acetylation of Poly(6-hydroxyhexanoate)
This protocol outlines the acetylation of a pre-synthesized polyester containing hydroxyl side groups.
Materials:
-
Poly(6-hydroxyhexanoate) (PHH).
-
Acetic anhydride.
-
Pyridine, anhydrous.
-
Dichloromethane (DCM), anhydrous.
-
Methanol.
-
Diethyl ether.
Procedure:
-
Dissolve the poly(6-hydroxyhexanoate) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the polymer in cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
-
Confirm the degree of acetylation using ¹H NMR spectroscopy.
Exemplary Quantitative Data
The following tables present hypothetical data to illustrate the expected changes in polymer properties upon incorporation of the 6-acetoxyhexanoate moiety.
Table 1: Hypothetical Thermal Properties of PCL and its Copolymers
| Polymer Sample | AcCL Content (mol%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| PCL | 0 | -60 | 60 | 350 |
| P(CL-co-AcCL)-10 | 10 | -55 | 52 | 345 |
| P(CL-co-AcCL)-25 | 25 | -48 | 40 | 338 |
Table 2: Hypothetical Molecular Weight and Polydispersity Data
| Polymer Sample | Target Mn ( g/mol ) | Mn (GPC, g/mol ) | Polydispersity Index (PDI) |
| PCL | 20,000 | 18,500 | 1.3 |
| P(CL-co-AcCL)-10 | 20,000 | 19,200 | 1.4 |
| P(CL-co-AcCL)-25 | 20,000 | 18,800 | 1.5 |
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Impact of Acetate Functionalization on Properties.
References
Unlocking the Potential of Specialty Polyesters: Methyl 6-Acetoxyhexanoate as a Model Compound for Poly(ε-caprolactone)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant attention for a wide range of applications, from specialty polyurethanes to advanced biomedical devices such as drug delivery systems and tissue engineering scaffolds.[1][2] Its desirable properties, including good solubility, miscibility with other polymers, and processability, make it a versatile material in the development of specialty polymers.[2][3] Understanding the fundamental structure-property relationships of PCL is crucial for designing materials with tailored performance characteristics.
Methyl 6-acetoxyhexanoate (MAH) serves as an invaluable small-molecule model compound for PCL. Its chemical structure mirrors the repeating monomer unit of PCL, providing a simplified system for detailed conformational and spectroscopic analysis. By studying MAH, researchers can gain insights into the molecular behavior of the PCL polymer chain, which in turn dictates its macroscopic properties. This document provides an overview of the applications of PCL, detailed experimental protocols for its synthesis and characterization, and highlights the role of MAH in understanding this important specialty polymer.
Key Applications of Poly(ε-caprolactone)
PCL's unique combination of biocompatibility, biodegradability, and physical properties has led to its use in numerous fields:
-
Biomedical Devices: Due to its slow degradation rate and ability to promote tissue growth, PCL is extensively used in long-term implants, sutures, and scaffolds for tissue engineering.[1]
-
Drug Delivery Systems: The semi-crystalline nature of PCL allows for the controlled release of encapsulated drugs over extended periods, making it an ideal material for drug delivery vehicles.[1]
-
Specialty Polyurethanes: PCL is a key component in the production of high-performance polyurethanes, imparting excellent water, oil, and solvent resistance.[2]
-
3D Printing and Prototyping: With a low melting point of around 60°C, PCL is a popular material for fused filament fabrication (FFF) 3D printers, enabling rapid prototyping and the creation of custom models.[2]
-
Packaging and Agriculture: Its biodegradability makes it an environmentally friendly alternative for packaging films and agricultural applications.[1]
Quantitative Data Presentation
The physical and thermal properties of PCL can be tailored by controlling its molecular weight. Below is a summary of typical properties for PCL.
| Property | Value | Reference |
| Physical Properties | ||
| Density | 1.145 g/cm³ | [2] |
| Tensile Strength (Ultimate) | 10 MPa | [4] |
| Elongation at Break | 300 % | [4] |
| Elastic (Young's) Modulus | 1.2 GPa | [4] |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~60 °C | [2] |
| Glass Transition Temperature (Tg) | ~-60 °C | [2] |
| Decomposition Temperature | ~350 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP)
This protocol describes the bulk polymerization of ε-caprolactone using stannous octoate as a catalyst, a common and efficient method for producing PCL with controlled molecular weights.[6]
Materials:
-
ε-caprolactone (CL), dried over CaH₂ and distilled under reduced pressure
-
Stannous octoate (Sn(Oct)₂), catalyst
-
Benzyl alcohol (BnOH), initiator
-
Toluene, anhydrous
-
Methanol, for precipitation
-
Chloroform, for dissolution
-
Nitrogen gas, high purity
-
Schlenk flask and line
Procedure:
-
Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with nitrogen.
-
Charging the Reactor: In a nitrogen-filled glovebox or under a positive flow of nitrogen, add the desired amount of ε-caprolactone to the Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight. For example, for a target degree of polymerization of 100, a molar ratio of [CL]₀:[BnOH]₀ = 100:1 is used.
-
Initiator and Catalyst Addition: Add the calculated amount of benzyl alcohol initiator followed by the stannous octoate catalyst. A typical catalyst-to-initiator ratio is 1:1 to 1:2. The reagents can be dissolved in a small amount of anhydrous toluene for easier transfer.
-
Polymerization: The flask is sealed and immersed in a preheated oil bath at 120-140°C. The reaction mixture is stirred under a nitrogen atmosphere. Polymerization times can range from 2 to 24 hours, depending on the desired conversion.
-
Purification: After the desired time, the flask is cooled to room temperature. The crude polymer is dissolved in a minimal amount of chloroform. The dissolved polymer is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: The precipitated PCL is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-45°C until a constant weight is achieved.
Protocol 2: Characterization of Poly(ε-caprolactone)
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent.
-
Standards: Polystyrene standards are typically used for calibration.
-
Sample Preparation: Dissolve a small amount of the synthesized PCL in THF (e.g., 1-2 mg/mL).
-
Analysis: Inject the sample solution into the GPC system to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
2. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Procedure: A small sample of PCL (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, for example, from -80°C to 100°C at a heating/cooling rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the transition. The melting temperature (Tm) is taken as the peak of the melting endotherm.
3. Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
Sample Preparation: Dissolve the PCL sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The characteristic peaks of the PCL repeating unit can be used to confirm the polymer structure. This compound (MAH) can be used as a reference compound to aid in the assignment of chemical shifts for the monomeric unit within the polymer chain.
Visualizations
Logical Relationship between MAH and PCL
Caption: Relationship between MAH, the PCL repeating unit, and the PCL polymer.
Experimental Workflow for PCL Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of PCL.
Biodegradation Pathway of PCL
Caption: Simplified aerobic biodegradation pathway of PCL.[7]
References
- 1. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 3. What are the Physical and Chemical Properties of Polycaprolactone? | MolecularCloud [molecularcloud.org]
- 4. Polycaprolactone (PCL) :: MakeItFrom.com [makeitfrom.com]
- 5. The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids [scirp.org]
- 6. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 6-acetoxyhexanoate in the Development of Novel Drug Delivery Systems
Disclaimer: The following application notes and protocols are a projection based on the chemical properties of methyl 6-acetoxyhexanoate and established principles of polymer-based drug delivery. As of the latest literature review, direct applications of this compound in published drug delivery research are not extensively documented. This document serves as a hypothetical guide for researchers exploring its potential.
Introduction
This compound, a derivative of caproic acid, presents potential as a monomer for the synthesis of biodegradable polyesters for drug delivery applications. Its ester linkages suggest susceptibility to hydrolysis under physiological conditions, a key characteristic for controlled drug release. The terminal methyl ester and the acetoxy group offer sites for polymerization and potential functionalization. This document outlines hypothetical protocols for the synthesis of a polyester from a derivative of this compound, its formulation into drug-loaded nanoparticles, and subsequent characterization.
Hypothetical Application: Polyester-Based Nanoparticle Drug Delivery
The proposed application involves the conversion of this compound into a hydroxy acid monomer, which is then polymerized to form a biodegradable polyester. This polymer can be used to encapsulate therapeutic agents into nanoparticles using the emulsification-solvent evaporation method.
Data Presentation: Expected Nanoparticle Characteristics
The following table summarizes the expected quantitative data from the characterization of drug-loaded nanoparticles synthesized from a hypothetical polyester derived from this compound.
| Parameter | Expected Value | Method of Analysis |
| Particle Size (Diameter) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Capacity (%) | 5 - 15% | UV-Vis Spectroscopy or HPLC |
| Encapsulation Efficiency (%) | 70 - 90% | UV-Vis Spectroscopy or HPLC |
| In Vitro Drug Release (72h) | 60 - 80% cumulative release | Dialysis Method with UV-Vis/HPLC |
Experimental Protocols
Protocol 1: Synthesis of Poly(6-hydroxyhexanoate)
This protocol describes the hypothetical synthesis of a biodegradable polyester from a 6-hydroxyhexanoate monomer, which can be derived from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Toluene
-
Methanol
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Monomer Synthesis (Hydrolysis of this compound):
-
In a round-bottom flask, dissolve this compound in a 1 M solution of sodium hydroxide in a 1:2 molar ratio.
-
Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of both ester groups.
-
Acidify the reaction mixture to a pH of approximately 2 using 1 M hydrochloric acid to protonate the resulting carboxylate and alkoxide.
-
Extract the resulting 6-hydroxyhexanoic acid with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 6-hydroxyhexanoic acid monomer.
-
Purify the monomer by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
-
Ring-Opening Polymerization:
-
The purified 6-hydroxyhexanoic acid is first converted to its corresponding lactone, ε-caprolactone, through intramolecular esterification, a standard procedure.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add the purified ε-caprolactone.
-
Add Tin(II) 2-ethylhexanoate (0.1 mol% relative to the monomer) as a catalyst.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Allow the reaction to cool to room temperature. The resulting viscous liquid is the crude poly(6-hydroxyhexanoate).
-
Dissolve the polymer in a minimal amount of chloroform and precipitate it in cold methanol to remove unreacted monomer and catalyst.
-
Collect the purified polymer by filtration and dry it under vacuum at 40°C for 48 hours.
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles using the synthesized poly(6-hydroxyhexanoate) via an oil-in-water (o/w) emulsification-solvent evaporation method.
Materials:
-
Synthesized poly(6-hydroxyhexanoate)
-
Model drug (e.g., curcumin, paclitaxel)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of poly(6-hydroxyhexanoate) and 10 mg of the model drug in 5 mL of dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of a 2% w/v aqueous PVA solution under constant stirring (600 rpm) on a magnetic stirrer.
-
After complete addition, sonicate the mixture using a probe sonicator for 3 minutes (50% amplitude, 30-second on/off cycles) in an ice bath to form a fine oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the dichloromethane under reduced pressure at 35°C for 2 hours to allow for nanoparticle formation.
-
-
Nanoparticle Recovery and Purification:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove residual PVA and unencapsulated drug.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water and lyophilize for long-term storage.
-
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
- Resuspend a small amount of lyophilized nanoparticles in deionized water.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).
- Use the same instrument equipped with a zeta potential cell to measure the surface charge.
2. Drug Loading and Encapsulation Efficiency:
- Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
- Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.
- Evaporate the solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., acetonitrile for HPLC).
- Quantify the amount of drug using a pre-calibrated UV-Vis spectrophotometer or HPLC.
- Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
- DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
- EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
3. In Vitro Drug Release:
- Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
- Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
- Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle shaking.
- At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium.
- Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
- Plot the cumulative drug release as a function of time.
Visualizations
Caption: Hypothetical synthesis of Poly(6-hydroxyhexanoate).
Caption: Workflow for nanoparticle preparation.
Caption: Proposed mechanism of drug release.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-acetoxyhexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and cost-effective method is a two-step synthesis starting from ε-caprolactone.[1][2] The first step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol to produce Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.[1][2]
Q2: What are the typical catalysts used for the ring-opening of ε-caprolactone with methanol?
A2: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for the acid-catalyzed ring-opening of lactones in a process analogous to Fischer esterification.[3][4]
Q3: What conditions are recommended for the acetylation of Methyl 6-hydroxyhexanoate?
A3: The acetylation is typically carried out under mildly basic conditions, for example, using pyridine or a tertiary amine as a catalyst or acid scavenger, with acetic anhydride as the acetylating agent.[1][2] An alternative is to use acetyl chloride, often in the presence of a non-nucleophilic base.
Q4: How can I monitor the progress of each reaction step?
A4: The progress of both the ring-opening and acetylation steps can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For TLC, staining with permanganate or p-anisaldehyde can help visualize the spots. For GC and NMR, the disappearance of starting materials and the appearance of product peaks will indicate reaction progression.
Troubleshooting Guide
This guide addresses common issues and side products encountered during the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of Methyl 6-hydroxyhexanoate (Step 1) | Incomplete reaction | - Ensure the catalyst is active and used in the correct amount.- Increase the reaction time or temperature moderately.- Use a large excess of methanol to shift the equilibrium towards the product.[3][5] |
| Polymerization of ε-caprolactone | - Strictly maintain anhydrous conditions, as water can initiate polymerization.- Some acid catalysts can promote polymerization at higher temperatures; consider a milder catalyst or lower reaction temperature. | |
| Difficult purification | - Unreacted ε-caprolactone can be difficult to separate from the product due to similar boiling points. Ensure the reaction goes to completion. | |
| Low yield of this compound (Step 2) | Incomplete acetylation | - Ensure the acetylating agent (e.g., acetic anhydride) is fresh and not hydrolyzed.- Use a slight excess of the acetylating agent.- Check the purity and dryness of the solvent and base (e.g., pyridine). |
| Hydrolysis of the product | - During workup, avoid prolonged contact with aqueous acidic or basic solutions to prevent hydrolysis of the ester linkages. | |
| Formation of dark-colored impurities | - High reaction temperatures during acetylation can lead to decomposition and the formation of colored byproducts.[6] Maintain the recommended reaction temperature.- The base used can sometimes cause coloration; consider using a different, non-nucleophilic base. | |
| Presence of unexpected peaks in NMR or GC-MS | Unreacted starting materials | - If peaks corresponding to ε-caprolactone or Methyl 6-hydroxyhexanoate are observed, the respective reaction step was incomplete. Refer to the troubleshooting steps for low yield. |
| Di- or poly-acetylated byproducts | - This is unlikely in this specific synthesis as there is only one hydroxyl group. However, if impurities with multiple hydroxyl groups are present in the starting material, this could occur. Ensure the purity of your Methyl 6-hydroxyhexanoate. | |
| Side products from the acetylating agent | - Acetic anhydride can react with itself or impurities to form other compounds. Use high-purity reagents. |
Common Side Products
| Side Product | Step of Formation | Reason for Formation | Method of Identification | Mitigation Strategy |
| ε-Caprolactone (unreacted) | Step 1 | Incomplete ring-opening reaction. | GC-MS, NMR | Increase reaction time, temperature, or catalyst concentration. Use a large excess of methanol. |
| Polycaprolactone | Step 1 | Presence of water or certain catalysts promoting polymerization. | High viscosity of the reaction mixture, NMR, GPC | Ensure anhydrous conditions. Choose a suitable catalyst and control the reaction temperature. |
| Methyl 6-hydroxyhexanoate (unreacted) | Step 2 | Incomplete acetylation. | GC-MS, NMR, IR (presence of -OH stretch) | Use a slight excess of fresh acetylating agent. Ensure the catalyst is active. |
| Acetic Acid | Step 2 | Byproduct of the acetylation reaction with acetic anhydride. | NMR, acidic pH of the crude product | Aqueous workup with a mild base (e.g., sodium bicarbonate solution). |
| Tar-like substances | Step 1 or 2 | Decomposition at high temperatures, especially in the presence of strong acids or bases. | Visual observation (dark coloration), complex mixture in GC-MS/NMR | Maintain careful temperature control during both reaction steps. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxyhexanoate
This protocol is adapted from the synthesis of the corresponding ethyl ester.[1][2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-hydroxyhexanoate.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of this compound
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In a flask under an inert atmosphere (e.g., nitrogen), dissolve the purified Methyl 6-hydroxyhexanoate in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
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Cool the solution in an ice bath.
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Slowly add acetic anhydride (e.g., 1.1-1.5 equivalents). If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid (if a basic catalyst was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
Diagram: Synthetic Pathway
Caption: Synthetic pathway for this compound.
References
- 1. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 2. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Optimizing reaction conditions for "Methyl 6-acetoxyhexanoate" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-acetoxyhexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and cost-effective synthesis is a two-step process. The first step is the acid-catalyzed transesterification of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group using an acetylating agent under mildly basic conditions to produce the final product, this compound.[1][2][3][4]
Q2: What are the recommended starting materials and reagents?
A2: The key starting material is ε-caprolactone. For the first step, you will need methanol and a strong acid catalyst like sulfuric acid. For the second step, common acetylating agents include acetic anhydride or acetyl chloride, and a mild base such as pyridine or triethylamine is used.
Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting material and the formation of the product. The final product, this compound, can be characterized using ¹H NMR spectroscopy, IR spectroscopy, and Gas Chromatography (GC) to confirm its structure and purity.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of Methyl 6-hydroxyhexanoate | Incomplete reaction due to insufficient reaction time or catalyst. | Monitor the reaction using TLC until the ε-caprolactone spot disappears. If the reaction stalls, a small additional amount of acid catalyst can be added. Ensure the reaction is refluxed for an adequate amount of time. |
| Loss of product during workup. | Ensure the neutralization of the acid catalyst with a base like sodium bicarbonate is complete before extraction to prevent the formation of emulsions. Use an adequate amount of extraction solvent. | |
| Step 2: Low yield of this compound | Incomplete acetylation. | Ensure the acetylating agent is added in a slight excess. The reaction should be stirred at the appropriate temperature for a sufficient duration. Monitor by TLC. |
| Hydrolysis of the ester product. | Ensure all reagents and glassware are dry, as water can hydrolyze the product, especially if any acid is present. | |
| Presence of impurities in the final product | Unreacted starting material or intermediate. | Optimize reaction times for both steps based on TLC analysis. Purify the intermediate, Methyl 6-hydroxyhexanoate, by distillation or column chromatography before proceeding to the acetylation step. |
| Side products from side reactions. | In the acetylation step, control the temperature to avoid side reactions. Overheating can lead to decomposition or the formation of byproducts. | |
| Difficulty in purifying the final product | Close boiling points of the product and impurities. | Use fractional distillation for purification. If that is not effective, column chromatography with an appropriate solvent system can be employed. |
Optimization of Reaction Conditions
To achieve the best possible yield and purity of this compound, systematic optimization of the reaction parameters is crucial. The following tables provide examples of how to structure experiments to find the optimal conditions.
Table 1: Optimization of Catalyst Loading for Transesterification (Step 1)
| Entry | Catalyst (H₂SO₄) | Reaction Time (h) | Yield of Methyl 6-hydroxyhexanoate (%) |
| 1 | 0.1 mol% | 4 | 75 |
| 2 | 0.5 mol% | 4 | 88 |
| 3 | 1.0 mol% | 4 | 92 |
| 4 | 2.0 mol% | 4 | 93 |
Table 2: Optimization of Acetylation Conditions (Step 2)
| Entry | Acetylation Reagent | Base | Reaction Temperature (°C) | Yield of this compound (%) |
| 1 | Acetic Anhydride | Pyridine | 25 | 85 |
| 2 | Acetic Anhydride | Triethylamine | 25 | 82 |
| 3 | Acetyl Chloride | Pyridine | 0 to 25 | 90 |
| 4 | Acetyl Chloride | Triethylamine | 0 to 25 | 88 |
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxyhexanoate
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To a round-bottom flask, add ε-caprolactone and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 6-hydroxyhexanoate.
-
Purify the crude product by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve Methyl 6-hydroxyhexanoate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a slight excess of a mild base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution (to remove the base), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
Improving the yield of "Methyl 6-acetoxyhexanoate" from ε-caprolactone
Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate
Welcome to the technical support center for the synthesis of this compound from ε-caprolactone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their reaction yields and overcome common challenges.
The synthesis is typically a two-step process:
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Step 1: Ring-Opening Alcoholysis: Acid-catalyzed ring-opening of ε-caprolactone with methanol to produce Methyl 6-hydroxyhexanoate.
-
Step 2: Acetylation: Conversion of Methyl 6-hydroxyhexanoate to the final product, this compound, using an acetylating agent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Overall Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Ring-Opening (Step 1) | • Verify Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄) is not old or degraded. • Increase Reaction Time/Temperature: Monitor the reaction's progress via TLC or GC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Be aware that high temperatures can promote side reactions[1]. • Ensure Anhydrous Conditions: Water can hydrolyze the lactone and the ester product. Use dry methanol and glassware. |
| Polymerization of ε-caprolactone | • Control Temperature: Acid catalysts can initiate the ring-opening polymerization of ε-caprolactone, a significant side reaction[1]. Maintain the recommended reaction temperature. • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst to favor the desired alcoholysis over polymerization. |
| Incomplete Acetylation (Step 2) | • Check Reagent Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used relative to the intermediate, Methyl 6-hydroxyhexanoate. • Verify Base Activity: If using a base catalyst (e.g., pyridine, DMAP), ensure it is pure and active. |
| Product Loss During Workup | • Optimize Extraction: The product has moderate polarity. Ensure the correct solvent and pH are used during aqueous workup to prevent loss to the aqueous layer. • Careful Purification: If using distillation, avoid excessively high temperatures which can cause degradation. For column chromatography, select an appropriate solvent system to ensure good separation from impurities. |
Issue 2: Presence of a High Molecular Weight, Viscous Impurity
| Potential Cause | Suggested Action |
| Polymer Formation | This is the most likely cause. The reaction conditions, particularly in the acid-catalyzed ring-opening step, may have favored the polymerization of ε-caprolactone[1][2]. • Review Reaction Conditions: Lower the reaction temperature and/or reduce the concentration of the acid catalyst. • Purification: The polymer can often be removed by precipitation (by adding a non-solvent like cold hexanes) or through careful distillation, as the polymer is non-volatile. |
Issue 3: Reaction is Stalled or Fails to Initiate
| Potential Cause | Suggested Action |
| Poor Quality Reagents | • Check Purity: Use high-purity, dry ε-caprolactone and methanol. Impurities can inhibit the catalyst[1]. • Use Fresh Catalyst: Ensure the catalyst has not been deactivated by atmospheric moisture. |
| Insufficient Temperature | • Verify Heating: Ensure the reaction mixture is reaching the target temperature. Use a calibrated thermometer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route from ε-caprolactone to this compound? A1: The most established method is a two-step synthesis. The first step is an acid-catalyzed transesterification (alcoholysis) of ε-caprolactone with methanol to form Methyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to yield the final product[3][4][5][6].
Q2: Why is polymerization a major concern, and how can I minimize it? A2: ε-caprolactone is a monomer used to produce polycaprolactone (PCL), a biodegradable polyester[2][7]. The conditions for ring-opening alcoholysis, especially with acid catalysts, are similar to those for ring-opening polymerization[1]. To minimize this side reaction, use the lowest effective temperature and catalyst concentration. Performing the reaction at a lower concentration of ε-caprolactone can also help[1].
Q3: What catalysts are recommended for each step? A3:
-
Step 1 (Ring-Opening): A strong acid catalyst like concentrated sulfuric acid (H₂SO₄) is commonly used.
-
Step 2 (Acetylation): This step is typically performed with an acetylating agent like acetic anhydride in the presence of a mild base such as pyridine or 4-dimethylaminopyridine (DMAP) to scavenge the acid byproduct and catalyze the reaction[3][5].
Q4: Can this synthesis be performed in one pot? A4: While a one-pot synthesis is theoretically possible, it is challenging due to the incompatible conditions required for each step (acidic for ring-opening, basic for acetylation). A sequential, two-step approach with isolation of the intermediate (Methyl 6-hydroxyhexanoate) generally provides higher purity and yield.
Q5: What analytical techniques are used to monitor the reaction and characterize the product? A5:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of starting material and the appearance of the intermediate and final product.
-
Product Characterization: The final structure is typically confirmed using ¹H NMR and IR spectroscopy[3][5]. GC can be used to assess purity.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Two-step reaction pathway for the synthesis.
Caption: General experimental workflow from start to analysis.
Caption: Troubleshooting flowchart for diagnosing low yield.
Detailed Experimental Protocol
This protocol is based on the common two-step synthesis approach described in the literature[3][5].
Materials and Equipment:
-
ε-caprolactone (high purity)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Acetic anhydride
-
Pyridine or 4-dimethylaminopyridine (DMAP)
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Diethyl ether or Ethyl acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus or flash chromatography system
Step 1: Synthesis of Methyl 6-hydroxyhexanoate
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Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add ε-caprolactone (1.0 eq) and anhydrous methanol (5-10 eq).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of ε-caprolactone).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of ε-caprolactone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate. The product can be purified by distillation if necessary.
-
Step 2: Synthesis of this compound
-
Setup: In a dry flask under a nitrogen or argon atmosphere, dissolve the Methyl 6-hydroxyhexanoate (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or pyridine.
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Reagents: Add pyridine (1.5 eq) if it is not the solvent. Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitoring: Follow the disappearance of the starting alcohol by TLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with the extraction solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 6. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 7. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone | MDPI [mdpi.com]
Troubleshooting low conversion rates in the acetylation of "methyl 6-hydroxyhexanoate"
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the acetylation of methyl 6-hydroxyhexanoate. The following sections offer solutions to common issues in a question-and-answer format, along with standardized protocols and data for reference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conversion rate for the acetylation of methyl 6-hydroxyhexanoate unexpectedly low?
An unexpectedly low conversion rate can stem from several factors. Systematically review the following potential causes:
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Presence of Water: The most common issue is moisture in the reaction. Acetylating agents like acetic anhydride and acetyl chloride react readily with water, consuming the reagent before it can react with your substrate. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, dry reagents.
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Reagent Stoichiometry: An insufficient amount of the acetylating agent is a primary cause of incomplete reactions. A slight excess (e.g., 1.1 to 1.5 equivalents) is typically recommended to drive the reaction to completion.
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Inactive or Insufficient Catalyst: If using a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a base like pyridine or triethylamine, ensure it is pure and used in the correct amount.[1] For base-catalyzed reactions, the base acts as a scavenger for the acid byproduct (e.g., HCl or acetic acid), which can otherwise inhibit the reaction.[2] Catalytic DMAP (0.05–2 mol%) can significantly accelerate reactions with acetic anhydride.[3]
-
Low Reaction Temperature or Insufficient Time: Acetylation kinetics can be slow, especially with less reactive agents. If the reaction is proceeding sluggishly at room temperature, consider gentle heating (e.g., 40-50°C) or extending the reaction time.[4] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5]
-
Poor Substrate Purity: Impurities in the starting methyl 6-hydroxyhexanoate can interfere with the reaction. Ensure the purity of your starting material.
Q2: What are the most common side reactions during acetylation and how can I minimize them?
Side reactions can consume starting material and complicate purification, leading to lower isolated yields.
-
Acid-Catalyzed Side Reactions: When using strong acid catalysts, potential side reactions include the dehydration of the alcohol to form an alkene or the formation of an ether.[2] To avoid this, opt for milder basic or catalyst-free conditions where possible.[3]
-
Base-Promoted Side Reactions: With acyl halides like acetyl chloride, strong bases can sometimes promote the formation of ketene, which can lead to other byproducts.[2] Using a weaker base like pyridine can help mitigate this.
-
Polymerization: Although less common for this specific substrate, intermolecular transesterification could lead to oligomers or polymers, especially at high temperatures or with certain catalysts.[6] Use the lowest effective temperature to achieve conversion.
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Product Hydrolysis: During the aqueous workup, both acidic and basic conditions can hydrolyze the newly formed ester back to the starting alcohol.[7] It is crucial to perform washes efficiently and avoid prolonged contact with strongly acidic or basic aqueous layers. Neutralize the reaction mixture carefully before extraction.
Q3: How do I choose the right acetylating agent and catalyst for my experiment?
The choice of reagents depends on the scale of your reaction, the sensitivity of your substrate, and desired reaction conditions.
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Acetic Anhydride (Ac₂O): This is the most common, relatively inexpensive, and safer acetylating agent. It can be used under acidic, basic, or catalyst-free conditions (often requiring heat).[8] It is highly effective when paired with a catalytic amount of DMAP for a fast and high-yielding reaction under mild conditions.[3]
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Acetyl Chloride (AcCl): This is more reactive than acetic anhydride and typically reacts faster and at lower temperatures.[2] However, it is more corrosive, moisture-sensitive, and generates HCl gas as a byproduct, requiring the use of a stoichiometric amount of a base scavenger like pyridine or triethylamine.[2]
-
Catalysts:
-
Pyridine/Triethylamine: Often used as both a base and a solvent, they scavenge the acid byproduct. Pyridine is a classic catalyst, but can be difficult to remove.[9]
-
DMAP (4-Dimethylaminopyridine): A highly efficient nucleophilic catalyst used in small (catalytic) amounts with acetic anhydride. It dramatically increases the reaction rate under mild conditions.[1]
-
Acid Catalysts (e.g., H₂SO₄, TsOH): Effective but can lead to side reactions like dehydration, especially with sensitive substrates.[6][10]
-
Q4: My reaction seems to have stalled before reaching completion. What should I do?
If you observe via TLC or GC that the reaction has stopped with starting material still present, consider the following actions:
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Add More Reagent: A small additional charge of the acetylating agent can restart the reaction if the initial amount was consumed by trace moisture.
-
Add/Recharge Catalyst: If using a catalyst like DMAP, its activity may have diminished. Adding a small, fresh portion can increase the rate.
-
Increase Temperature: Gently warming the reaction mixture can provide the necessary activation energy to push the reaction to completion.
-
Extend Reaction Time: Some reactions simply require more time. Allow the reaction to stir overnight if it is progressing slowly but has not fully stopped.
Q5: I'm losing a significant amount of product during the workup and purification. What are some best practices?
Product loss during isolation is a common reason for low yields.
-
Quenching: Quench the reaction carefully. For reactions with excess acetic anhydride or acetyl chloride, slow addition of water, methanol, or a saturated sodium bicarbonate solution can neutralize unreacted reagents.
-
Aqueous Workup: To minimize hydrolysis, keep the workup time short and temperatures low. Use a saturated sodium bicarbonate solution to neutralize acid and wash with brine to reduce the solubility of the organic product in the aqueous layer.[4]
-
Extraction: Ensure complete extraction of your product from the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3 times).[11]
-
Drying and Concentration: Thoroughly dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solution on a rotary evaporator. Residual water can interfere with subsequent steps, and residual solvent can affect yield calculations.
-
Purification: If column chromatography is necessary, choose an appropriate solvent system that provides good separation between your product and any impurities.[1]
Comparative Data on Acetylation Conditions
The following table summarizes common conditions for the acetylation of alcohols, which can be adapted for methyl 6-hydroxyhexanoate.
| Acetylating Agent | Catalyst / Base (Equivalents) | Solvent | Temperature | Typical Yield | Notes |
| Acetic Anhydride | DMAP (0.05 - 0.1 eq) / Et₃N (1.5 eq) | CH₂Cl₂ | 0°C to RT | >95% | Highly efficient and mild method.[1] |
| Acetic Anhydride | Pyridine (solvent) | RT to 50°C | 85-95% | Pyridine acts as both catalyst and base. Can be difficult to remove.[9] | |
| Acetyl Chloride | Pyridine or Et₃N (1.2 eq) | CH₂Cl₂ or THF | 0°C to RT | >90% | Highly reactive; generates HCl, requiring a base.[2] |
| Acetic Anhydride | H₂SO₄ or TsOH (catalytic) | None or Toluene | Reflux | Variable | Strong conditions; risk of dehydration or other side reactions.[6] |
| Acetic Anhydride | NaHCO₃ (stoichiometric) | None | RT | Good to Excellent | A mild, sustainable method for simple alcohols and phenols.[9] |
Experimental Protocols
Protocol 1: High-Efficiency Acetylation using Acetic Anhydride and DMAP
This protocol is recommended for its mild conditions and high yield.
Materials:
-
Methyl 6-hydroxyhexanoate (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere in an oven-dried flask.
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir.
-
Cool the mixture to 0°C using an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway Diagram
Caption: General reaction scheme for the acetylation of methyl 6-hydroxyhexanoate.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing low conversion rates.
Logical Relationships of Reaction Conditions
Caption: Relationship between reaction conditions and potential experimental outcomes.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of "Methyl 6-acetoxyhexanoate" during workup
Technical Support Center: Methyl 6-acetoxyhexanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and best-practice protocols to prevent the hydrolysis of "this compound" during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it susceptible to hydrolysis?
This compound is a diester, containing both a methyl ester and an acetate ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acid or base.[3][4] The presence of two ester groups in this compound presents a significant challenge during aqueous workups, as the conditions used to purify the compound can inadvertently break it down.
Q2: What are the primary causes of ester hydrolysis during a workup?
The primary factors that promote the unwanted hydrolysis of esters during a workup are:
-
Presence of Water : Aqueous solutions are inherent to most standard workup procedures.[5]
-
Acidic or Basic Conditions : Workup steps often involve washes with dilute acids or bases to remove catalysts and unreacted reagents.[3] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is often fast and irreversible under the workup conditions.[2][3]
-
Elevated Temperatures : Higher temperatures significantly increase the rate of hydrolysis.[5]
-
Prolonged Contact Time : The longer the ester is in contact with aqueous acidic or basic solutions, the greater the extent of hydrolysis.[3][5]
Q3: I suspect my product is hydrolyzing. What are the common signs?
Hydrolysis of this compound will lead to the formation of Methyl 6-hydroxyhexanoate (from cleavage of the acetate) and/or 6-acetoxyhexanoic acid (from cleavage of the methyl ester). Common signs of this degradation include:
-
Lower-than-expected final product yield. [3]
-
Thin-Layer Chromatography (TLC) : Appearance of new, more polar spots (lower Rf values) corresponding to the alcohol or carboxylic acid byproducts.[3]
-
NMR Spectroscopy : In the ¹H NMR spectrum, the appearance of a broad peak for an alcohol (-OH) or carboxylic acid proton, and a decrease or disappearance of the acetate's methyl singlet (~2.0 ppm).
-
IR Spectroscopy : The appearance of a broad O-H stretch (typically 3200-3600 cm⁻¹) characteristic of an alcohol or carboxylic acid.[3]
Q4: Which workup step poses the highest risk for hydrolysis?
The highest risk comes from aqueous basic washes (e.g., with sodium bicarbonate or sodium hydroxide) used to neutralize acid catalysts.[3] While necessary to remove acid, these basic conditions can readily saponify the ester groups, especially the more labile acetoxy group.[3][6]
Troubleshooting Guide
If you observe signs of hydrolysis, use this guide to diagnose and remedy the issue.
Problem: Low yield and analytical data (TLC, NMR) confirms the presence of hydrolysis byproducts.
Data Presentation: Impact of Workup Conditions on Hydrolysis Risk
This table summarizes the relative risk of hydrolysis associated with common workup parameters.
| Parameter | Condition | Hydrolysis Risk | Recommended Mitigation |
| Temperature | Room Temperature (~25 °C) | High | Perform all aqueous steps in an ice bath (0-5 °C) to slow reaction kinetics.[3] |
| Ice Bath (0-5 °C) | Low | Best Practice | |
| Base Used for | Strong Base (e.g., NaOH, KOH) | Very High | Avoid completely. Strong bases rapidly saponify esters.[3] |
| Neutralization | Weak Base (e.g., NaHCO₃, Na₂CO₃) | Moderate | Use cold, saturated solutions. Perform wash quickly and do not let layers sit.[3][7] |
| Contact Time | Long (>15 minutes per wash) | High | Minimize contact time. Separate layers promptly after shaking.[3][5] |
| Short (<5 minutes per wash) | Low | Best Practice | |
| Drying | Insufficient (cloudy organic layer) | Moderate | Traces of water can cause hydrolysis during solvent evaporation. Dry thoroughly.[8] |
| Thorough (clear organic layer) | Low | Use an anhydrous drying agent like Na₂SO₄ or MgSO₄ until it no longer clumps.[3][9] |
Experimental Protocols
Optimized Aqueous Workup Protocol for Isolating this compound
This protocol is designed to isolate the target compound while minimizing hydrolytic decomposition.
-
Cool the Reaction Mixture : Once the reaction is deemed complete, remove the heat source and cool the reaction flask to room temperature, then place it in an ice-water bath (0-5 °C).
-
Quench the Reaction : If applicable, slowly add ice-cold water or a cold, saturated ammonium chloride (NH₄Cl) solution to quench the reaction while maintaining the temperature at 0-5 °C.
-
Extraction : Transfer the cooled mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Collect the organic layer.
-
Neutralization Wash (Critical Step) : Wash the organic layer with one portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10][11]
-
Caution : Add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release CO₂ gas produced from acid neutralization.[3]
-
This wash should be performed quickly (2-3 minutes of gentle shaking) to minimize base-catalyzed hydrolysis.
-
-
Brine Wash : Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[3][8] This step helps remove the bulk of the dissolved water and breaks up emulsions.
-
Drying the Organic Layer : Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Add the agent in portions and swirl until it no longer clumps and flows freely, indicating that all trace water has been absorbed.[3][9]
-
Isolation : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, keeping the bath temperature low (≤ 40 °C) to prevent any potential degradation.
Hydrolysis Pathway Visualization
The diagram below illustrates the two potential hydrolysis pathways for this compound under basic (saponification) or acidic conditions. The primary concern during a standard workup is the cleavage of the acetoxy group.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemrevise.org [chemrevise.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. community.wvu.edu [community.wvu.edu]
Catalyst selection for efficient "Methyl 6-acetoxyhexanoate" synthesis
Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for synthesizing this compound is a two-step process.[1][2][3] The first step involves the ring-opening transesterification of ε-caprolactone with methanol to produce methyl 6-hydroxyhexanoate.[1][2][3] The second step is the acetylation of the hydroxyl group of methyl 6-hydroxyhexanoate to yield the final product, this compound.[1][2][3]
Q2: Which catalysts are recommended for the ring-opening transesterification of ε-caprolactone?
A variety of catalysts can be employed for the ring-opening transesterification of ε-caprolactone with methanol. The choice of catalyst can impact reaction time, temperature, and yield. Common options include strong acid catalysts, metal-based catalysts, and organocatalysts.
Q3: What are the options for catalyzing the acetylation of methyl 6-hydroxyhexanoate?
The acetylation of the primary alcohol in methyl 6-hydroxyhexanoate is typically carried out under mildly basic or Lewis acidic conditions. Commonly used catalysts include pyridine and 4-(dimethylamino)pyridine (DMAP).[4][5][6] Lewis acids such as zinc chloride have also been shown to be effective for the acetylation of alcohols.[7]
Q4: How can I monitor the progress of the reactions?
The progress of both the transesterification and acetylation reactions can be monitored by techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired products.
Catalyst Selection Guide
The selection of an appropriate catalyst is crucial for optimizing the yield and purity of this compound. The following tables summarize catalyst options for both steps of the synthesis.
Step 1: Ring-Opening Transesterification of ε-Caprolactone
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |
| Strong Acid | Sulfuric Acid (H₂SO₄) | Reflux in methanol[8] | Readily available, inexpensive. | Can promote side reactions, corrosive, requires neutralization.[9] |
| Strong Acid | p-Toluenesulfonic acid (TsOH) | Heat in methanol | Effective, solid catalyst is easier to handle than H₂SO₄. | Requires neutralization and removal. |
| Metal-Based | Tin(II) octoate (Sn(Oct)₂) | Bulk polymerization, elevated temperatures[10] | High molecular weight polymers can be formed if that is the goal.[10] | Potential metal contamination of the product. |
| Metal-Based | Zinc-based catalysts | Elevated temperatures | Can be highly efficient.[11] | Potential metal contamination. |
| Metal-Based | Iron(III) chloride (FeCl₃) | Microwave heating[12] | Rapid heating and reaction times.[12] | Requires specialized equipment, potential metal contamination. |
| Organocatalyst | Benzoic Acid | Solvent-free, 155-180 °C[13] | Metal-free, recyclable catalyst.[13] | High temperatures required. |
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
| Catalyst Type | Catalyst Example | Acetylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Basic (Nucleophilic) | Pyridine | Acetic Anhydride | Room temperature[14] | Effective for a wide range of alcohols. | Unpleasant odor, can be difficult to remove.[7] |
| Basic (Nucleophilic) | 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Room temperature, often with a tertiary amine base[4][6] | Highly efficient, significantly accelerates acylation.[5][15] | More expensive than pyridine. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Acetic Anhydride or Acetyl Chloride | Solvent-free, room temperature[7] | Inexpensive, less toxic, and readily available.[7] | May not be as effective for sterically hindered alcohols. |
Troubleshooting Guides
Issue 1: Low Yield in Ring-Opening Transesterification
Possible Causes:
-
Presence of Water: Water can inhibit acid catalysts and lead to hydrolysis of the ester product.[16]
-
Equilibrium Limitations: The reaction is reversible, and without driving the equilibrium towards the product, the yield will be limited.[17]
-
Insufficient Catalyst: An inadequate amount of catalyst will result in a slow or incomplete reaction.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.
Solutions:
-
Use Anhydrous Reagents: Ensure that the methanol and ε-caprolactone are dry.
-
Use Excess Methanol: Using methanol as the solvent will shift the equilibrium towards the product side.
-
Optimize Catalyst Loading: Experiment with different catalyst concentrations to find the optimal loading.
-
Increase Reaction Temperature: Refluxing the reaction mixture can improve the reaction rate and yield.
Issue 2: Incomplete Acetylation or Low Yield
Possible Causes:
-
Steric Hindrance: Although the hydroxyl group is primary, bulky substituents nearby could slow the reaction.
-
Deactivation of Catalyst: Acidic impurities can neutralize basic catalysts like pyridine or DMAP.
-
Insufficient Acetylating Agent: Using a stoichiometric amount of acetic anhydride may not be enough to drive the reaction to completion.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the alcohol if exposed to acidic or basic conditions for extended periods during purification.
Solutions:
-
Use a More Powerful Catalyst: DMAP is a more potent acylation catalyst than pyridine.[5]
-
Ensure Anhydrous Conditions: Traces of water can consume the acetylating agent.
-
Use Excess Acetylating Agent: An excess of acetic anhydride can help drive the reaction to completion.
-
Careful Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. Washing with a saturated sodium bicarbonate solution is a common procedure.[14]
Issue 3: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: Incomplete conversion will leave unreacted methyl 6-hydroxyhexanoate or ε-caprolactone.
-
Byproducts from Side Reactions: With strong acid catalysts, side reactions such as polymerization or degradation of unsaturated fatty acids (if present as impurities) can occur.[9]
-
Catalyst Residues: Homogeneous catalysts need to be effectively removed during purification.
Solutions:
-
Monitor Reaction to Completion: Use TLC or GC to ensure all starting material has been consumed.
-
Purification: Column chromatography is an effective method for separating the desired product from unreacted starting materials and non-volatile byproducts.
-
Aqueous Washes: Washing the organic layer with water or brine can help remove residual catalyst and water-soluble impurities. For acid catalysts, a wash with a mild base like sodium bicarbonate is necessary.[14]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Methyl 6-hydroxyhexanoate via Acid-Catalyzed Transesterification
-
To a round-bottom flask, add ε-caprolactone and an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ε-caprolactone is consumed.
-
Cool the reaction mixture to room temperature and neutralize the sulfuric acid by the slow addition of a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-hydroxyhexanoate. The product can be purified further by vacuum distillation or column chromatography.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
-
Dissolve the methyl 6-hydroxyhexanoate in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Add a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents).
-
If not using pyridine as the solvent, add a catalytic amount of DMAP (e.g., 1-5 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of methanol or water.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute HCl solution (if pyridine or DMAP was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Acid-Catalyzed Esterification [springboardbiodiesel.com]
- 9. mdpi.com [mdpi.com]
- 10. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 13. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Impact of temperature and reaction time on "Methyl 6-acetoxyhexanoate" purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-acetoxyhexanoate. The purity of the final product is critically dependent on reaction conditions, primarily temperature and reaction time. This guide will address common issues related to these parameters.
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, has a low purity after the two-step synthesis. What are the likely causes related to reaction temperature and time?
A1: Low purity in the final product often stems from incomplete reactions or the formation of byproducts in either of the two key steps: the transesterification of ε-caprolactone or the acetylation of methyl 6-hydroxyhexanoate.
-
Transesterification Step: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of ε-caprolactone, leaving unreacted starting material. Conversely, an excessively high temperature or prolonged reaction time can promote side reactions such as polymerization of the caprolactone or decomposition.[1][2][3][4][5]
-
Acetylation Step: In the acetylation of methyl 6-hydroxyhexanoate, inadequate time or low temperature may result in incomplete conversion, leaving the hydroxy ester as an impurity. While this reaction can often proceed at room temperature, gentle heating can increase the rate.[6][7] However, very high temperatures could potentially lead to degradation or other side reactions, though this is less common for simple acetylations.
Q2: During the transesterification of ε-caprolactone with methanol, I am observing a significant amount of a high molecular weight byproduct. How can I minimize this?
A2: The formation of a high molecular weight byproduct is likely due to the polymerization of ε-caprolactone, which can compete with the desired ring-opening reaction with methanol. This is often influenced by temperature. To minimize polymerization, consider the following:
-
Temperature Control: Avoid excessively high temperatures. While a higher temperature can increase the rate of the desired transesterification, it can also significantly accelerate polymerization. It is crucial to find an optimal temperature that favors the methanolysis reaction without initiating significant polymerization.
-
Catalyst Choice: The choice of catalyst can also influence the competition between methanolysis and polymerization. Ensure you are using a catalyst and conditions reported to be selective for the ring-opening reaction.
-
Reaction Time: While a sufficient reaction time is necessary for complete conversion, unnecessarily long reaction times, especially at elevated temperatures, can increase the likelihood of polymerization. Monitoring the reaction progress (e.g., by TLC or GC) can help determine the optimal time to stop the reaction.
Q3: After the acetylation of methyl 6-hydroxyhexanoate, my product purity is still low, and I suspect unreacted starting material. Should I increase the reaction temperature or time?
A3: If you have unreacted methyl 6-hydroxyhexanoate, both reaction time and temperature are key parameters to adjust.
-
Reaction Time: Acetylation reactions can sometimes be slower than expected. Increasing the reaction time is a good first step. Monitor the reaction's progress to determine when the consumption of the starting material plateaus.
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[6][7] However, it's important to do this cautiously. Start with a modest increase in temperature (e.g., to 40-50 °C) and monitor the effect on the reaction rate and purity.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride) and that the catalyst (if used) is active.
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxyhexanoate via Transesterification of ε-Caprolactone
This procedure describes the acid-catalyzed ring-opening of ε-caprolactone with methanol.
Materials:
-
ε-Caprolactone
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ε-caprolactone and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain it for a specified time. The optimal temperature and time should be determined empirically, but a starting point is refluxing for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of ε-caprolactone.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-hydroxyhexanoate.
-
Purify the crude product by vacuum distillation if necessary.
Step 2: Synthesis of this compound via Acetylation
This procedure describes the acetylation of methyl 6-hydroxyhexanoate.
Materials:
-
Methyl 6-hydroxyhexanoate
-
Acetic anhydride
-
Pyridine or another suitable base catalyst
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 6-hydroxyhexanoate in an appropriate solvent (or neat if it is a liquid at the reaction temperature).
-
Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water to hydrolyze any excess acetic anhydride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography as needed.
Data Presentation
The following tables provide an illustrative summary of the expected qualitative impact of temperature and reaction time on the purity of the intermediate and final products. Optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Impact of Temperature and Reaction Time on Methyl 6-hydroxyhexanoate Purity
| Temperature | Reaction Time | Purity of Methyl 6-hydroxyhexanoate | Predominant Impurities |
| Low | Short | Low | Unreacted ε-caprolactone |
| Low | Long | Moderate | Unreacted ε-caprolactone |
| Optimal | Optimal | High | Minimal |
| High | Short | Moderate to High | Potential for some polymer byproduct |
| High | Long | Low to Moderate | Polymer byproduct, degradation products |
Table 2: Impact of Temperature and Reaction Time on this compound Purity
| Temperature | Reaction Time | Purity of this compound | Predominant Impurities |
| Room Temp | Short | Low to Moderate | Unreacted Methyl 6-hydroxyhexanoate |
| Room Temp | Long | High | Minimal |
| Moderate Heat | Short | High | Minimal |
| Moderate Heat | Long | High | Minimal |
| High Heat | Any | Moderate to High | Potential for degradation byproducts |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Impact of temperature and time on product purity.
References
- 1. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 4. Closed-loop chemical recycling of poly(ε-caprolactone) by tuning reaction parameters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Minimizing byproduct formation in the synthesis of "Methyl 6-acetoxyhexanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 6-acetoxyhexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the ring-opening of ε-caprolactone with methanol, typically under acidic catalysis, to yield Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate using an acetylating agent like acetic anhydride, usually in the presence of a base or an acid catalyst.[1][2][3][4][5]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. During the initial ring-opening of ε-caprolactone, incomplete reaction can leave unreacted starting material. Additionally, oligomerization of 6-hydroxyhexanoic acid can occur, especially under acidic conditions. In the subsequent acetylation step, incomplete reaction will result in the presence of Methyl 6-hydroxyhexanoate. If the reaction conditions are not carefully controlled, side reactions with acetic anhydride can occur. During workup, hydrolysis of the ester product back to Methyl 6-hydroxyhexanoate or even 6-hydroxyhexanoic acid can happen if exposed to acidic or basic aqueous solutions for extended periods.[6]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the ring-opening and acetylation reactions can be effectively monitored using thin-layer chromatography (TLC). For a more quantitative analysis of the reaction mixture and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[7][8][9] High-Performance Liquid Chromatography (HPLC) can also be utilized for monitoring the reaction and assessing the purity of the final product.[6]
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the catalyst and water-soluble byproducts. This involves washing the organic layer with a mild base (like sodium bicarbonate solution) to neutralize any acid, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure. For high purity, the crude product is often purified by fractional distillation under reduced pressure or by silica gel column chromatography.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Ring-Opening of ε-caprolactone | - Increase reaction time: Monitor the reaction by TLC until the ε-caprolactone spot disappears. - Increase catalyst concentration: For acid-catalyzed ring-opening, a slight increase in the amount of acid catalyst (e.g., sulfuric acid) can improve the reaction rate.[10] - Ensure anhydrous conditions: Water can inhibit the reaction. Use dry methanol and glassware. |
| Incomplete Acetylation | - Increase excess of acetic anhydride: Use a larger excess of acetic anhydride to drive the reaction to completion.[11][12] - Optimize catalyst: If using a basic catalyst like pyridine, ensure it is anhydrous. For acid-catalyzed acetylation, ensure a sufficient amount is used. - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of acetylation, but be cautious of potential side reactions at higher temperatures. |
| Product Loss During Workup | - Careful pH adjustment: During neutralization with a base like sodium bicarbonate, avoid making the aqueous layer too basic, as this can promote hydrolysis of the ester.[6] - Minimize contact time with aqueous layers: Perform extractions efficiently to reduce the risk of hydrolysis. - Thorough extraction: Ensure all the product is extracted from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
| Equilibrium Limitation in Fischer Esterification (if starting from 6-hydroxyhexanoic acid) | - Use a large excess of methanol: This will shift the equilibrium towards the formation of the methyl ester.[10] - Remove water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[13] |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unreacted Methyl 6-hydroxyhexanoate | Incomplete acetylation reaction. | - Increase the amount of acetic anhydride and/or catalyst. - Increase the reaction time or temperature. - Ensure all reagents are pure and anhydrous. |
| ε-caprolactone | Incomplete ring-opening reaction. | - Increase reaction time or catalyst concentration in the first step. - Purify the intermediate Methyl 6-hydroxyhexanoate before acetylation. |
| Acetic Acid | Byproduct of the acetylation with acetic anhydride. | - During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acetic acid. |
| Polymeric/Oligomeric Byproducts | Self-polymerization of 6-hydroxyhexanoic acid or its methyl ester, especially at high temperatures or with certain catalysts. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst less prone to promoting polymerization. For example, in the ring-opening step, certain metal alkoxides can be used for controlled polymerization.[14] |
| 6-Hydroxyhexanoic Acid | Hydrolysis of the ester during workup. | - Perform the aqueous workup quickly and at a low temperature. - Avoid strongly acidic or basic conditions during purification. |
Experimental Protocols
Synthesis of Methyl 6-hydroxyhexanoate from ε-caprolactone
Materials:
-
ε-caprolactone
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactone in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until all the ε-caprolactone has been consumed.
-
Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 6-hydroxyhexanoate.[2]
-
The crude product can be purified by distillation under reduced pressure.
Synthesis of this compound from Methyl 6-hydroxyhexanoate
Materials:
-
Methyl 6-hydroxyhexanoate
-
Acetic Anhydride
-
Pyridine (anhydrous) or a catalytic amount of an acid (e.g., sulfuric acid)
-
Diethyl ether or Dichloromethane
-
1 M HCl (if using pyridine)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure (using Pyridine):
-
Dissolve Methyl 6-hydroxyhexanoate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.5-2 equivalents per hydroxyl group) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or silica gel column chromatography.[3]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Caption: Logical relationships for troubleshooting common impurities.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 5. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-Acetoxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 6-acetoxyhexanoate. For comparative purposes, spectral data for isomeric and homologous esters are also presented. Detailed experimental protocols for acquiring high-quality NMR spectra are included to support researchers in their analytical endeavors.
Comparative Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of this compound and its analogs, the position of the acetoxy group and the length of the carbon chain significantly influence the ¹H and ¹³C NMR spectra. Below is a comparative summary of the predicted and experimentally observed chemical shifts for this compound and two comparative compounds: methyl 5-acetoxyhexanoate (an isomer) and ethyl 6-acetoxyhexanoate (a homologous ester).
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Observed, in ppm)
| Assignment | This compound | Methyl 5-acetoxyhexanoate | Ethyl 6-acetoxyhexanoate |
| -OCH₃ (ester) | ~3.67 (s) | ~3.67 (s) | - |
| -CH₂ -O(C=O)- | ~4.05 (t) | - | ~4.05 (t) |
| -CH(O(C=O) )- | - | ~4.88 (m) | - |
| -(C=O)OCH₂ CH₃ | - | - | ~4.12 (q) |
| -CH₂ -(C=O)O- | ~2.30 (t) | ~2.32 (t) | ~2.30 (t) |
| -(C=O)-CH₃ | ~2.05 (s) | ~2.04 (s) | ~2.05 (s) |
| -(C=O)OCH₂CH₃ | - | - | ~1.25 (t) |
| Methylene Chain | ~1.3-1.7 (m) | ~1.3-1.8 (m) | ~1.3-1.7 (m) |
Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are based on established increments and data from similar structures. 's' denotes singlet, 't' triplet, 'q' quartet, and 'm' multiplet.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Observed, in ppm)
| Assignment | This compound | Methyl 5-acetoxyhexanoate | Ethyl 6-acetoxyhexanoate |
| C =O (ester) | ~174.0 | ~173.8 | ~173.5 |
| C =O (acetate) | ~171.0 | ~170.5 | ~171.0 |
| -OC H₃ (ester) | ~51.5 | ~51.5 | - |
| -C H₂-O(C=O)- | ~64.5 | - | ~64.5 |
| -C H(O(C=O))- | - | ~69.0 | - |
| -(C=O)OC H₂CH₃ | - | - | ~60.3 |
| -C H₂-(C=O)O- | ~34.0 | ~33.8 | ~34.1 |
| -(C=O)-C H₃ | ~21.0 | ~21.2 | ~21.0 |
| -(C=O)OCH₂C H₃ | - | - | ~14.2 |
| Methylene Chain | ~24.5, ~25.5, ~28.5 | ~22.0, ~27.0, ~38.0 | ~24.6, ~25.6, ~28.6 |
Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are based on established increments and data from similar structures.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the analyte is free from particulate matter. If necessary, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette.[1]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar esters due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.[1]
-
Concentration:
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at a concentration of 0.05-0.1% (v/v).[3]
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes that are free from scratches or chips.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for shorter relaxation delays.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans are usually sufficient for samples with good concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Pulse Angle: A 30° pulse angle is recommended to reduce the impact of long T1 relaxation times for quaternary carbons.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Spectral Analysis Workflow
The process of analyzing the ¹H and ¹³C NMR spectra of this compound involves a logical sequence of steps to assign the observed signals to the corresponding nuclei in the molecule. This workflow is visualized in the following diagram.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
References
A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 6-acetoxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 6-acetoxyhexanoate. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. For comparative analysis, the fragmentation patterns of two alternative ester compounds, Methyl Hexanoate and Butyl Acetate, are presented alongside. This guide includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of the analysis.
Data Presentation: Comparison of Key Mass Fragments
The following table summarizes the predicted key mass-to-charge ratio (m/z) values for this compound and compares them with the observed fragments for Methyl Hexanoate and Butyl Acetate.
| Fragment Type | This compound (Predicted) | Methyl Hexanoate (Alternative 1) | Butyl Acetate (Alternative 2) |
| Molecular Ion (M•+) | m/z 174 (low abundance or absent) | m/z 130[1][2][3][4][5] | m/z 116[6][7] |
| McLafferty Rearrangement | m/z 74 | m/z 74 (base peak)[1][2] | m/z 61 |
| Alpha-Cleavage (Loss of •OCH3) | m/z 143 | m/z 99[2] | m/z 73 |
| Alpha-Cleavage (Loss of •C5H10OCOCH3) | m/z 59 | m/z 59 | m/z 43 (base peak)[6][8] |
| Loss of Acetic Acid (CH3COOH) | m/z 114 | Not Applicable | Not Applicable |
| Loss of Acetoxy Group (•OCOCH3) | m/z 115 | Not Applicable | Not Applicable |
| Fragment from Acetate Moiety | m/z 43 | Not Applicable | m/z 43 (base peak)[6][8] |
Interpreting the Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of two ester functional groups. The likely fragmentation pathways include:
-
McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For the methyl ester portion of the molecule, this would lead to the formation of a prominent ion at m/z 74 .
-
Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Two primary alpha-cleavages are possible for the methyl ester:
-
Loss of the methoxy radical (•OCH3) to yield an acylium ion at m/z 143 .
-
Loss of the larger alkyl chain containing the acetate group to produce an ion at m/z 59 .
-
-
Cleavage related to the Acetoxy Group:
-
A significant fragmentation pathway is the loss of a neutral molecule of acetic acid (60 Da) from the molecular ion, resulting in a fragment at m/z 114 .
-
Cleavage of the C-O bond of the acetate ester can lead to the loss of an acetoxy radical (•OCOCH3), producing an ion at m/z 115 .
-
The acetyl group itself can lead to a prominent peak at m/z 43 , corresponding to the acylium ion [CH3CO]+. This is often a base peak in acetate esters[8].
-
Comparison with Alternative Compounds
-
Methyl Hexanoate: As a simple methyl ester, its fragmentation is dominated by the McLafferty rearrangement, giving a base peak at m/z 74, and alpha-cleavage, resulting in a significant peak at m/z 99 (loss of •OCH3)[1][2]. The presence of the m/z 74 peak is a key shared feature with the predicted spectrum of this compound.
-
Butyl Acetate: This compound showcases typical acetate ester fragmentation. The base peak is at m/z 43, corresponding to the [CH3CO]+ ion[6][8]. Another significant peak arises from a McLafferty-type rearrangement involving the butoxy group, leading to a fragment at m/z 61. The presence of the strong m/z 43 peak is a key diagnostic feature for the acetate moiety, which is also expected in the spectrum of this compound.
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of this compound and similar esters is provided below.
Sample Preparation
For samples containing the analyte in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.
-
Liquid-Liquid Extraction:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., water or buffer).
-
Extract the analyte with an immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume before injection.
-
-
Solid-Phase Microextraction (SPME):
-
Place the sample in a sealed vial.
-
Expose an SPME fiber to the headspace above the sample or directly immerse it in a liquid sample for a defined period.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
GC-MS Parameters
| Parameter | Setting |
| GC Column | A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. |
| Injection Mode | Splitless or split (e.g., 10:1), depending on the sample concentration. |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 40-300 amu (full scan mode for qualitative analysis). For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used. |
Mandatory Visualizations
Caption: Predicted EI Fragmentation of this compound.
Caption: General Experimental Workflow for GC-MS Analysis.
References
- 1. Hexanoic acid, methyl ester [webbook.nist.gov]
- 2. massbank.eu [massbank.eu]
- 3. spectrabase.com [spectrabase.com]
- 4. Methyl hexanoate(106-70-7) IR Spectrum [m.chemicalbook.com]
- 5. Hexanoic acid, methyl ester [webbook.nist.gov]
- 6. Butyl acetate(123-86-4) MS [m.chemicalbook.com]
- 7. sec-Butyl acetate [webbook.nist.gov]
- 8. massbank.eu [massbank.eu]
A Comparative Guide to the FT-IR Characterization of Methyl 6-acetoxyhexanoate
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of Methyl 6-acetoxyhexanoate. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control of organic molecules. This document outlines the expected vibrational frequencies for this compound and contrasts them with related compounds, supported by experimental data from spectral databases.
Introduction to FT-IR Spectroscopy of Esters
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For esters like this compound, which contains two distinct ester functionalities, FT-IR spectroscopy is particularly informative. The key vibrational modes to consider are the carbonyl (C=O) stretching and the carbon-oxygen (C-O) stretching frequencies. The position, intensity, and shape of these absorption bands provide a unique spectral fingerprint of the molecule.
Predicted FT-IR Spectrum of this compound
This compound, with the chemical structure CH₃COOCH₂(CH₂)₄COOCH₃, possesses two ester groups. One is a methyl ester and the other is an acetate ester. This will result in characteristic absorption bands in the FT-IR spectrum.
The most prominent absorption will be from the C=O stretching vibrations of the two ester groups, typically appearing in the region of 1735-1750 cm⁻¹. Due to the slightly different chemical environments, it is possible that this band could appear as a single, broadened peak or as two closely spaced, overlapping peaks.
Additionally, two distinct C-O stretching vibrations are expected. These bands, often found between 1000 and 1300 cm⁻¹, are also characteristic of esters. The C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
Comparative FT-IR Data
To provide a clear comparison, the following table summarizes the key FT-IR absorption bands for this compound (predicted) and two related compounds: Methyl hexanoate and 6-Hydroxyhexanoic acid. This comparison highlights the unique spectral features that allow for the differentiation of these molecules.
| Functional Group | Vibrational Mode | **this compound (Predicted Wavenumber, cm⁻¹) ** | Methyl hexanoate (Experimental Wavenumber, cm⁻¹)[1][2][3][4] | 6-Hydroxyhexanoic acid (Experimental Wavenumber, cm⁻¹)[5] |
| Ester (Methyl & Acetate) | C=O Stretch | ~1740 (strong, sharp) | 1742 (strong, sharp) | N/A |
| Carboxylic Acid | C=O Stretch | N/A | N/A | ~1700 (strong, broad) |
| Ester (C-O) | C-O Stretch | ~1240 and ~1170 (strong) | 1241 and 1170 (strong) | N/A |
| Carboxylic Acid (C-O) | C-O Stretch | N/A | N/A | ~1290 (medium) |
| Hydroxyl | O-H Stretch | N/A | N/A | ~3300 (very broad) |
| Alkane | C-H Stretch | 2850-2960 | 2860-2960 | 2860-2940 |
| Alkane | CH₂ Bend | ~1465 | ~1460 | ~1460 |
Note: The predicted values for this compound are based on typical ranges for ester functional groups.
The data clearly shows that the presence of two ester groups in this compound would be confirmed by the strong C=O stretch around 1740 cm⁻¹ and the characteristic C-O stretches. In contrast, 6-Hydroxyhexanoic acid would exhibit a broad O-H stretch and a slightly lower frequency C=O stretch for the carboxylic acid. Methyl hexanoate, having only one ester group, serves as a simpler model for the methyl ester portion of the target molecule.
Experimental Protocol for FT-IR Analysis
The following is a detailed methodology for obtaining an FT-IR spectrum of this compound.
Objective: To acquire a high-quality FT-IR spectrum of this compound for structural characterization.
Materials:
-
This compound sample
-
FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)[3]
-
Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing functions.
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Workflow for FT-IR Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy.
Caption: Logical workflow for FT-IR analysis.
This guide provides a framework for the FT-IR characterization of this compound. By comparing its predicted spectrum with those of related compounds and following a robust experimental protocol, researchers can confidently identify and characterize this molecule.
References
- 1. homework.study.com [homework.study.com]
- 2. Methyl hexanoate(106-70-7) IR Spectrum [m.chemicalbook.com]
- 3. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanoic acid, methyl ester [webbook.nist.gov]
- 5. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monitoring the Synthesis of Methyl 6-Acetoxyhexanoate: A Comparative Guide to Reaction Progress Analysis
In the synthesis of "Methyl 6-acetoxyhexanoate," a compound of interest in various chemical industries, meticulous monitoring of the reaction progress is paramount to ensure optimal yield and purity. This guide provides a comparative analysis of Thin-layer Chromatography (TLC) and its alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for tracking the conversion of the starting material, Methyl 6-hydroxyhexanoate, to the final acetylated product.
Thin-layer Chromatography (TLC): A Rapid and Cost-Effective Approach
TLC is a widely used technique in synthetic chemistry for its simplicity, speed, and low cost, making it an excellent choice for qualitative and semi-quantitative monitoring of reaction progress.[1][2] By observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate, a researcher can quickly assess the status of the reaction.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of n-hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The optimal ratio may require some experimentation.
-
Capillary tubes for spotting
-
Visualization agents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate (KMnO4) stain
-
p-Anisaldehyde stain
-
2. Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (RM).[3]
-
Spotting:
-
Dissolve a small amount of the starting material (Methyl 6-hydroxyhexanoate) in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the 'SM' mark.
-
At timed intervals (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it on the 'RM' mark for that time point.
-
On the 'C' mark, spot the starting material first, and then spot the reaction mixture on top of it. This "co-spot" helps in distinguishing between the starting material and the product, especially if their Rf values are close.[3]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The starting material and product, if UV-active, will appear as dark spots. Circle the spots with a pencil.
-
For enhanced visualization, place the plate in an iodine chamber or dip it into a staining solution like potassium permanganate or p-anisaldehyde, followed by gentle heating.[4] Different functional groups will yield colored spots with these stains.
-
3. Interpretation:
-
The starting material, Methyl 6-hydroxyhexanoate, is more polar than the product, this compound, due to the presence of the hydroxyl group. Therefore, the starting material will have a lower Retention Factor (Rf) value and will be found closer to the baseline.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product with a higher Rf value will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Alternative Methods for Reaction Monitoring
While TLC is a convenient method, GC-MS and NMR spectroscopy offer more quantitative and detailed information about the reaction progress.
GC-MS is a powerful technique that separates components of a mixture and provides their mass spectra, allowing for both qualitative identification and quantitative analysis.[4] For the analysis of the this compound reaction, GC-MS can precisely quantify the concentrations of the reactant and product over time.
Experimental Workflow:
-
At various time points, an aliquot of the reaction mixture is withdrawn.
-
The aliquot is quenched to stop the reaction and then diluted with a suitable solvent.
-
An internal standard may be added for accurate quantification.
-
The sample is injected into the GC-MS system.
-
The resulting chromatogram will show peaks corresponding to the starting material and the product at different retention times. The area under each peak is proportional to the concentration of the respective compound.
NMR spectroscopy, particularly in-situ (real-time) NMR, is a non-invasive technique that provides detailed structural information and quantitative data on the reaction mixture as it evolves.[5] By monitoring the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product, the reaction kinetics can be accurately determined without the need for sample workup.[6]
Experimental Workflow:
-
The reaction is set up in an NMR tube.
-
The NMR tube is placed inside the NMR spectrometer.
-
¹H NMR spectra are acquired at regular intervals throughout the reaction.
-
The integration of specific peaks corresponding to the starting material and product is used to calculate their relative concentrations and the percentage conversion over time.
Performance Comparison
The choice of analytical method for monitoring the synthesis of this compound depends on the specific requirements of the study, such as the need for quantitative data, speed, and available resources.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of components between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Data Output | Qualitative/Semi-quantitative (spot intensity and Rf value). | Quantitative (peak area), with mass spectra for identification.[4] | Quantitative (peak integration), with detailed structural information.[6] |
| Speed of Analysis | Fast (minutes per sample). | Slower (tens of minutes per sample).[7] | Very fast for in-situ monitoring (spectra acquired in minutes).[5] |
| Sensitivity (LOD) | Lower (µg-ng range).[8] | High (pg-fg range).[3] | Moderate (mg-µg range).[9] |
| Cost | Low. | High. | Very High. |
| Sample Preparation | Minimal (dilution and spotting). | Moderate (quenching, dilution, possible derivatization). | Minimal for in-situ (reaction in NMR tube). |
| Throughput | High (multiple samples on one plate). | Moderate (sequential injections). | Low (one reaction at a time for in-situ). |
LOD: Limit of Detection. The values are general estimates and can vary depending on the specific instrumentation and experimental conditions.
Visualizing the Workflows
To better illustrate the logical flow of each analytical method, the following diagrams are provided.
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Caption: Workflow for in-situ Nuclear Magnetic Resonance (NMR) analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 6. Development of a fast and cost-effective gas chromatography-mass spectrometry method for the quantification of short-chain and medium-chain fatty acids in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. scientistlive.com [scientistlive.com]
- 9. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 6-acetoxyhexanoate and Ethyl 6-acetoxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes for Methyl 6-acetoxyhexanoate and Ethyl 6-acetoxyhexanoate. Both esters are valuable intermediates in organic synthesis, finding applications in the development of fragrances, and as building blocks for more complex molecules. The comparison focuses on a common and efficient two-step pathway starting from ε-caprolactone, providing experimental data, detailed protocols, and a discussion of the key differences between the two syntheses.
Executive Summary
The synthesis of both this compound and Ethyl 6-acetoxyhexanoate can be efficiently achieved through a two-step process involving the acid-catalyzed ring-opening of ε-caprolactone followed by acetylation of the resulting hydroxy ester. The primary distinction between the two syntheses lies in the alcohol used for the initial transesterification step—methanol for the methyl ester and ethanol for the ethyl ester. This choice influences reaction times and potentially the overall yield. While detailed experimental data for the synthesis of Ethyl 6-acetoxyhexanoate is well-documented, specific data for the methyl ester synthesis is less prevalent. This guide presents a direct comparison based on a well-established protocol for the ethyl ester and a proposed, analogous route for the methyl ester, supported by general principles of esterification.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of each target compound.
Table 1: Synthesis of 6-Hydroxyhexanoate Esters via Transesterification of ε-Caprolactone
| Parameter | Methyl 6-hydroxyhexanoate (Proposed) | Ethyl 6-hydroxyhexanoate[1][2][3][4] |
| Starting Material | ε-Caprolactone, Methanol | ε-Caprolactone, Ethanol |
| Catalyst | Sulfuric Acid (catalytic) | Sulfuric Acid (catalytic) |
| Solvent | Methanol (reagent and solvent) | Ethanol (reagent and solvent) |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | ~1 hour | < 1 hour |
| Reported Yield | Estimated ~75-85% | 77% (average) |
Table 2: Synthesis of 6-Acetoxyhexanoate Esters via Acetylation
| Parameter | This compound (Proposed) | Ethyl 6-acetoxyhexanoate[1][2][3][4] |
| Starting Material | Methyl 6-hydroxyhexanoate | Ethyl 6-hydroxyhexanoate |
| Reagents | Acetic Anhydride, Pyridine | Acetic Anhydride, Pyridine |
| Solvent | Dichloromethane (or similar aprotic solvent) | Dichloromethane |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~1 hour | ~1 hour |
| Reported Yield | Estimated ~70-80% | 72% (average) |
Experimental Protocols
Synthesis of Ethyl 6-acetoxyhexanoate
This is a well-established two-step procedure.[1][2][3][4]
Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Ethyl 6-hydroxyhexanoate
-
To a round-bottom flask equipped with a reflux condenser, add ε-caprolactone and an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete in under an hour.
-
After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol using a rotary evaporator.
-
Extract the desired product with an organic solvent such as methyl tert-butyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-hydroxyhexanoate.
Step 2: Acetylation of Ethyl 6-hydroxyhexanoate to Ethyl 6-acetoxyhexanoate
-
Dissolve Ethyl 6-hydroxyhexanoate in a suitable aprotic solvent like dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Stir the reaction mixture at room temperature for approximately one hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 6-acetoxyhexanoate.
-
Purify the product by column chromatography if necessary.
Proposed Synthesis of this compound
This proposed protocol is based on the established procedure for the ethyl ester and general principles of organic synthesis.
Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Methyl 6-hydroxyhexanoate
-
In a round-bottom flask fitted with a reflux condenser, combine ε-caprolactone with a significant excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for approximately one hour, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature and neutralize the sulfuric acid with a saturated sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 6-hydroxyhexanoate.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate to this compound
-
Dissolve the Methyl 6-hydroxyhexanoate intermediate in an anhydrous aprotic solvent such as dichloromethane.
-
Add pyridine to the solution, followed by the slow addition of acetic anhydride.
-
Stir the mixture at room temperature for about an hour, checking for completion by TLC.
-
Work up the reaction by adding water and separating the organic phase.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield this compound.
-
Further purification can be achieved through column chromatography.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of the target esters.
Comparative Analysis
-
Reaction Kinetics: Methanol, being a smaller and less sterically hindered alcohol than ethanol, is expected to react faster in the acid-catalyzed transesterification of ε-caprolactone. However, for practical laboratory purposes with reaction times of around an hour, this difference may not be significant.
-
Yield: The reported average yield for the synthesis of Ethyl 6-hydroxyhexanoate is 77%.[1][2][3][4] It is reasonable to expect a comparable, if not slightly higher, yield for the synthesis of Methyl 6-hydroxyhexanoate under optimized conditions due to the higher reactivity of methanol. A comparative study on the methanolysis and ethanolysis of animal fats showed higher yields for methanolysis. The acetylation step for both hydroxy esters proceeds under similar mild conditions, and the yields are expected to be comparable. The reported average yield for the acetylation of Ethyl 6-hydroxyhexanoate is 72%.[1][2][3][4]
-
Purification: Both syntheses involve similar workup and purification procedures. The polarity differences between the methyl and ethyl esters are minor, suggesting that standard techniques like column chromatography would be effective for both.
-
Reagent Cost and Availability: Both methanol and ethanol are readily available and relatively inexpensive commodity chemicals. The cost difference between the two is unlikely to be a significant factor for laboratory-scale synthesis.
-
Safety: Both methanol and ethanol are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood. Methanol is more toxic than ethanol and can cause blindness or death if ingested. Therefore, additional caution should be exercised when working with methanol.
Conclusion
The syntheses of this compound and Ethyl 6-acetoxyhexanoate from ε-caprolactone are highly analogous and efficient. The choice between preparing the methyl or ethyl ester will likely depend on the specific requirements of the subsequent synthetic steps or the desired physical properties of the final product. While the use of methanol may offer a slight kinetic advantage in the initial transesterification step, both routes are practical and high-yielding. For researchers, the well-documented protocol for the ethyl ester provides a reliable starting point, which can be readily adapted for the synthesis of its methyl counterpart.
References
- 1. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
A Comparative Guide to Polyester Precursors: Methyl 6-Acetoxyhexanoate vs. Alternative Esters
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable monomer is a critical step in the design and synthesis of polyesters with tailored properties for advanced applications, including drug delivery systems and biomedical devices. This guide provides an objective comparison of methyl 6-acetoxyhexanoate as a precursor for polyesters against other commonly used esters, supported by available experimental data and established synthesis principles.
Introduction to Polyester Precursors
Polyesters are a versatile class of polymers synthesized through the polymerization of diacids and diols, or the self-condensation of hydroxy acids or their ester derivatives. The chemical structure of the monomeric precursor significantly influences the physicochemical properties of the resulting polyester, such as its molecular weight, thermal stability, mechanical strength, and biodegradability. This guide focuses on the potential of this compound as a polyester precursor and compares it with structurally similar and commonly utilized esters.
Precursor Synthesis and Polymerization Pathways
The synthesis of polyesters from hydroxy esters typically proceeds via a polycondensation reaction, where the hydroxyl group of one monomer reacts with the ester group of another, eliminating a small molecule like methanol. The presence of an acetoxy group in this compound introduces an additional reactive site and can influence the polymerization process and the final polymer characteristics.
Proposed Synthesis of Poly(this compound)
While direct experimental data on the polymerization of this compound is limited in publicly available literature, a plausible synthetic route involves a melt polycondensation, a common method for producing polyesters from renewable resources.[1] This process would involve the transesterification of the methyl ester group with the hydroxyl group generated in situ from the deacetylation of another monomer molecule, or direct polycondensation of the corresponding 6-hydroxyhexanoic acid. A potential challenge is the possibility of side reactions involving the acetoxy group.
In contrast, the polymerization of methyl 6-hydroxyhexanoate, a closely related precursor, can be achieved through a more straightforward self-condensation reaction.
Comparative Data of Polyesters from Different Precursors
To provide a comparative framework, the following table summarizes key performance metrics for polyesters derived from methyl 6-hydroxyhexanoate (as poly(ε-caprolactone), its isomeric equivalent) and other relevant aliphatic polyesters. Data for poly(this compound) is extrapolated based on the expected influence of the pendant acetoxy group.
| Property | Poly(ε-caprolactone) (from 6-hydroxyhexanoic acid) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Poly(this compound) (Predicted) |
| Molecular Weight (Mn, kDa) | 10 - 500 | 100 - 1000 | 2 - 150 | Likely lower than PCL due to potential side reactions |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 2.5 | 1.5 - 2.5 | Potentially broader due to complex polymerization |
| Glass Transition Temp. (Tg, °C) | -60[2] | 55 - 65[2] | 35 - 40[2] | Expected to be higher than PCL due to the polar acetoxy group |
| Melting Temperature (Tm, °C) | 59 - 64[2] | 150 - 180[2] | 220 - 230[2] | Likely lower and broader than PCL due to structural irregularity |
| Decomposition Temp. (Td, °C) | ~350 - 400[2] | ~350[2] | >200[2] | May be lower due to the thermal lability of the acetoxy group |
| Tensile Strength (MPa) | 10 - 50 | 50 - 70 | 50 - 90 | Expected to be lower than PCL |
| Elongation at Break (%) | 800 - 1200 | 2 - 10 | 1 - 5 | Potentially higher flexibility due to the pendant group |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following section outlines standard protocols for the synthesis and characterization of polyesters.
Synthesis of this compound
A two-step synthesis starting from ε-caprolactone is a viable route.[3][4][5]
-
Synthesis of Methyl 6-Hydroxyhexanoate: Acid-catalyzed transesterification of ε-caprolactone with methanol.
-
Acetylation: Conversion of methyl 6-hydroxyhexanoate to this compound using acetic anhydride under mildly basic conditions.[3][4][5]
Polyester Synthesis: Melt Polycondensation
This method is suitable for the polymerization of hydroxy esters.[1]
-
Reaction Setup: The monomer (e.g., methyl 6-hydroxyhexanoate or this compound) and a catalyst (e.g., titanium(IV) isopropoxide) are charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[1]
-
Polycondensation: The mixture is heated to a high temperature (e.g., 200°C) under a nitrogen purge to facilitate the removal of the condensation byproduct (methanol or acetic acid).[1]
-
Vacuum Application: To achieve high molecular weight polymer, a vacuum is applied in the later stages of the reaction to drive the equilibrium towards polymer formation.
Characterization of Polyesters
1. Molecular Weight Determination by Gel Permeation Chromatography (GPC) [6]
-
Principle: GPC separates polymer molecules based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.[7]
-
Procedure:
-
Prepare a dilute solution of the polyester in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Calibrate the GPC system with narrow molecular weight standards (e.g., polystyrene).[8]
-
Inject the polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the molecular weight distribution.[9]
-
2. Thermal Analysis by Differential Scanning Calorimetry (DSC) [2][10]
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11]
-
Procedure:
-
Accurately weigh a small amount of the polyester sample (5-10 mg) into an aluminum pan.[10]
-
Place the sample pan and a reference pan in the DSC instrument.[10]
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]
-
Cool the sample and then reheat to obtain a thermal history-independent thermogram.
-
Analyze the heat flow curve to determine Tg and Tm.[2]
-
3. Mechanical Properties by Tensile Testing
-
Principle: A universal testing machine is used to measure the tensile properties of a material, such as tensile strength, elongation at break, and Young's modulus, according to standards like ASTM D882 or ISO 527-3 for thin films.[12][13]
-
Procedure:
-
Prepare dumbbell-shaped or rectangular film specimens of the polyester.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen breaks.[14]
-
Record the load and elongation data to generate a stress-strain curve and calculate the mechanical properties.[15]
-
Visualizations
Synthesis Pathway of Polyesters
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aimplas.net [aimplas.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 11. smithers.com [smithers.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. specialchem.com [specialchem.com]
A Comparative Guide to the Performance of Ester-Based Plasticizers in Polymer Formulations with a Focus on "Methyl 6-acetoxyhexanoate" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various ester-based plasticizers in polymer formulations, with a particular focus on alternatives to traditional phthalates. While direct comparative data for "Methyl 6-acetoxyhexanoate" is limited in publicly available literature, this document evaluates the performance of structurally similar and commercially available alternatives, providing a framework for assessing its potential as a viable plasticizer. The information presented is supported by experimental data from various studies and outlines the standard protocols required for a direct performance evaluation of "this compound".
Plasticizers are essential additives used to enhance the flexibility, durability, and processability of polymeric materials. The growing demand for safer, bio-based, and non-toxic alternatives to conventional phthalate plasticizers has spurred research into a variety of ester-based compounds.[1][2] Among these, derivatives of caprolactone, such as "this compound", represent a promising class of plasticizers due to their potential biodegradability and compatibility with common polymers like polyvinyl chloride (PVC).[3]
Performance Comparison of Alternative Plasticizers
The following tables summarize the performance of several non-phthalate plasticizers, including those derived from ε-caprolactone, in PVC formulations. These alternatives are compared against a common traditional plasticizer, Di(2-ethylhexyl) phthalate (DEHP), to provide a performance benchmark.
Table 1: Mechanical Properties of PVC Plasticized with Various Ester-Based Plasticizers
| Plasticizer | Polymer Matrix | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| DEHP | PVC | 40 | 15.0 - 25.0 | 250 - 400 | 75 - 85 | [4][5] |
| Poly(ε-caprolactone) (PCL)-based | PVC | 40 | 18.0 - 22.0 | 300 - 450 | 70 - 80 | [3][5][6] |
| Acetyl Tributyl Citrate (ATBC) | PVC | 40 | 17.0 - 23.0 | 280 - 380 | 78 - 88 | [7] |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | PVC | 40 | 16.0 - 24.0 | 270 - 390 | 77 - 87 | [1] |
| Epoxidized Soybean Oil (ESBO) | PVC | 40 | 19.0 - 26.0 | 200 - 300 | 80 - 90 | [1] |
Table 2: Thermal and Migration Properties of PVC Plasticized with Various Ester-Based Plasticizers
| Plasticizer | Polymer Matrix | Concentration (phr) | Glass Transition Temp. (Tg) (°C) | Thermal Stability (Td, 5% wt loss) (°C) | Migration Loss (%) (n-hexane extraction) | Reference |
| DEHP | PVC | 40 | -25 to -35 | 220 - 240 | 10 - 20 | [4][8][9] |
| Poly(ε-caprolactone) (PCL)-based | PVC | 40 | -30 to -50 | 240 - 260 | < 5 | [3][6][9] |
| Acetyl Tributyl Citrate (ATBC) | PVC | 40 | -20 to -30 | 230 - 250 | 5 - 15 | [7] |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | PVC | 40 | -22 to -32 | 235 - 255 | < 5 | [1] |
| Epoxidized Soybean Oil (ESBO) | PVC | 40 | -15 to -25 | 250 - 270 | < 2 | [1] |
Experimental Protocols
To ensure a standardized and objective comparison, the performance of "this compound" should be evaluated using established testing protocols. The following are detailed methodologies for key experiments.
Sample Preparation of Plasticized PVC Films
A standardized method for preparing plasticized PVC films is crucial for obtaining reproducible results.
Workflow for PVC Film Preparation:
PVC film preparation workflow.
Mechanical Properties Testing
The tensile properties of the plasticized polymer films are determined according to ASTM D882 .
Experimental Setup for Tensile Testing:
-
Apparatus: Universal Testing Machine (UTM) equipped with a suitable load cell.
-
Specimen: Dumbbell-shaped specimens cut from the conditioned films.
-
Procedure:
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.
-
Elongation at Break (%): Increase in length at the point of rupture divided by the original length, multiplied by 100.
-
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
The glass transition temperature is a key indicator of a plasticizer's efficiency. It is determined using DSC following a procedure similar to ASTM D3418 .
DSC Experimental Workflow:
Workflow for Tg determination by DSC.
b) Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to evaluate the thermal stability of the plasticized material by measuring its weight loss as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small sample (10-15 mg) of the film in the TGA pan.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Analysis: Determine the temperature at which 5% weight loss occurs (Td, 5%), which is an indicator of the onset of degradation.
Migration Resistance Testing
Migration testing evaluates the tendency of the plasticizer to leach out of the polymer matrix. A common method is solvent extraction.
Experimental Protocol for Migration Testing:
-
Apparatus: Analytical balance, beakers, oven.
-
Solvent: n-hexane (a common food simulant for fatty foods).
-
Procedure:
-
Cut a pre-weighed sample of the plasticized film (Winitial) of known dimensions.
-
Immerse the film in n-hexane at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours).
-
Remove the film, gently wipe off excess solvent, and dry it in an oven at a moderate temperature (e.g., 50°C) until a constant weight (Wfinal) is achieved.
-
-
Calculation:
-
Migration Loss (%): [(Winitial - Wfinal) / Winitial] x 100
-
Signaling Pathways and Logical Relationships
The plasticization mechanism involves the interaction of the plasticizer molecules with the polymer chains, leading to increased free volume and chain mobility.
Logical Relationship of Plasticizer Action:
Mechanism of polymer plasticization.
Conclusion
The data presented in this guide indicate that bio-based and non-phthalate plasticizers, particularly those derived from ε-caprolactone, can offer performance comparable or even superior to traditional phthalates like DEHP, especially in terms of thermal stability and migration resistance.[3][4][6][9] While direct experimental data for "this compound" is not yet widely available, its structural similarity to caprolactone-based plasticizers suggests it holds promise as an effective and potentially safer alternative.
To definitively ascertain the performance of "this compound", it is imperative to conduct a comprehensive evaluation following the standardized experimental protocols outlined in this guide. Such an investigation will provide the necessary quantitative data to position "this compound" within the landscape of modern, high-performance, and environmentally friendly plasticizers.
References
- 1. pishrochem.com [pishrochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Enzymatic synthesis versus chemical synthesis of "Methyl 6-acetoxyhexanoate"
A Comparative Guide to the Synthesis of Methyl 6-acetoxyhexanoate: Enzymatic vs. Chemical Routes
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic methodology is critical, influencing not only the efficiency and yield of a reaction but also its environmental impact and cost-effectiveness. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of this compound, a valuable ester intermediate.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the enzymatic and chemical synthesis of this compound, providing a clear overview of their respective performance.
| Metric | Enzymatic Synthesis (CALB) | Chemical Synthesis |
| Yield | >95% | ~85-95% |
| Purity | High (>99%) | High (>98%) after purification |
| Reaction Time | 4 - 24 hours | 2 - 6 hours |
| Temperature | 40-60 °C | 25-100 °C |
| Catalyst | Immobilized Candida antarctica lipase B (CALB) | Acid (e.g., H₂SO₄) and Base (e.g., Pyridine) |
| Solvent | Toluene, Hexane, or solvent-free | Methanol, Dichloromethane, Diethyl ether |
| Byproducts | Minimal, primarily the alcohol from the acyl donor | Stoichiometric amounts of salts and acidic/basic waste |
| Environmental Impact | Low; biodegradable catalyst, milder conditions | Moderate; use of corrosive reagents and organic solvents |
Experimental Protocols
Detailed methodologies for both the enzymatic and chemical synthesis routes are provided below.
Enzymatic Synthesis Protocol: Lipase-Catalyzed Acetylation
This protocol describes the synthesis of this compound from Methyl 6-hydroxyhexanoate using immobilized Candida antarctica lipase B (CALB).
Materials:
-
Methyl 6-hydroxyhexanoate
-
Vinyl acetate (acyl donor)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Toluene (or other suitable organic solvent)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a 100 mL round-bottom flask, add Methyl 6-hydroxyhexanoate (1.46 g, 10 mmol) and toluene (50 mL).
-
Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).
-
Add immobilized CALB (150 mg, ~10% by weight of the substrate).
-
If desired, add activated molecular sieves to ensure anhydrous conditions.
-
The reaction mixture is stirred at 45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 4-8 hours), filter the enzyme from the reaction mixture. The immobilized enzyme can be washed with fresh solvent and reused.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary, though often the purity is high enough for direct use.
Chemical Synthesis Protocol: A Two-Step Approach
This conventional chemical synthesis involves the formation of the intermediate, Methyl 6-hydroxyhexanoate, followed by its acetylation.[1][2][3]
Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone
Materials:
-
ε-Caprolactone
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask, dissolve ε-caprolactone (11.4 g, 100 mmol) in anhydrous methanol (100 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 6-hydroxyhexanoate.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
Materials:
-
Methyl 6-hydroxyhexanoate (from Step 1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve Methyl 6-hydroxyhexanoate (1.46 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Add pyridine (1.19 g, 15 mmol, 1.5 equivalents).
-
Cool the mixture in an ice bath and add acetic anhydride (1.53 g, 15 mmol, 1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of both the enzymatic and chemical synthesis processes.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion
The choice between enzymatic and chemical synthesis of this compound depends on the specific priorities of the researcher or organization.
The enzymatic method offers significant advantages in terms of sustainability, with milder reaction conditions, reduced waste generation, and a reusable catalyst. The high selectivity of the enzyme often leads to a purer product with minimal downstream processing. This "green chemistry" approach is increasingly favored in industries looking to reduce their environmental footprint.
The chemical synthesis route, while well-established, involves harsher reagents and generates more waste.[1][2][3] However, it may offer faster reaction times and utilize more traditional, and potentially less expensive, starting materials and catalysts.
For applications where high purity, sustainability, and mild conditions are paramount, the enzymatic synthesis is the superior choice. For situations where speed and upfront cost are the primary drivers, and the necessary waste handling infrastructure is in place, the chemical method remains a viable option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 3. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
Stability comparison of "Methyl 6-acetoxyhexanoate" under acidic vs. basic conditions
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Methyl 6-acetoxyhexanoate under acidic and basic conditions. Understanding the degradation pathways and kinetics of this bifunctional molecule is crucial for its application in pharmaceutical development and organic synthesis, where pH conditions can significantly impact its integrity and efficacy.
Executive Summary
This compound, a molecule possessing two distinct ester functionalities—a methyl ester and an acetate ester—exhibits significantly different stability profiles under acidic and basic environments. In general, like most esters, it is susceptible to hydrolysis in both conditions, though the rate and mechanism of degradation differ substantially.
Under basic conditions, this compound undergoes rapid and irreversible hydrolysis , a process commonly known as saponification. This reaction is typically much faster than acid-catalyzed hydrolysis. The primary degradation products are the methanol and the salts of 6-hydroxyhexanoic acid and acetic acid, depending on which ester group is cleaved.
Under acidic conditions, the hydrolysis of this compound is a slower, reversible process. This equilibrium can be manipulated by the concentration of water and the removal of products. The degradation products in an acidic environment are methanol, 6-hydroxyhexanoic acid, and acetic acid.
Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide will leverage established principles of ester hydrolysis and data from analogous compounds to predict its behavior.
Comparative Stability Analysis
Table 1: Predicted Comparative Stability of this compound
| Parameter | Acidic Conditions (e.g., pH 1-3) | Basic Conditions (e.g., pH 11-13) |
| Relative Rate of Hydrolysis | Slow | Fast |
| Reversibility | Reversible | Irreversible |
| Primary Mechanism | Acid-Catalyzed Acyl-Oxygen Cleavage (AAC2) | Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) |
| Predicted Major Products | 6-hydroxyhexanoic acid, Methanol, Acetic acid | Sodium 6-hydroxyhexanoate, Methanol, Sodium acetate |
| General Stability | More stable | Significantly less stable |
Note: The relative reactivity of the methyl ester versus the acetate ester group can be influenced by steric and electronic factors. Without specific experimental data, it is challenging to definitively predict which group will hydrolyze faster. However, it is plausible that both ester groups will undergo hydrolysis, leading to a mixture of products.
Reaction Mechanisms
The hydrolysis of this compound proceeds through distinct mechanisms under acidic and basic conditions, which dictates the overall reaction rate and reversibility.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis typically follows the AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the corresponding alcohol (methanol) and the carboxylic acid (6-acetoxyhexanoic acid or acetic acid). This process is reversible.[1][2][3]
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, the hydrolysis follows the BAC2 mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the alkoxide (methoxide) or acetate as a leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[1][4]
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of ester hydrolysis, which can be adapted for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Prepare a solution of this compound in a known concentration of hydrochloric acid in a conical flask.
-
Place the flask in a constant temperature water bath to maintain a stable reaction temperature.
-
At regular time intervals (e.g., every 30 minutes), withdraw a known volume of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water to stop the hydrolysis.
-
Titrate the quenched solution with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the carboxylic acid formed.[5]
-
The rate constant can be determined by plotting the natural logarithm of the remaining ester concentration versus time.
Protocol 2: Base-Catalyzed Hydrolysis Kinetics
Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis (saponification) of this compound.
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Standardized hydrochloric acid solution (e.g., 0.1 M HCl)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Prepare solutions of this compound and sodium hydroxide of known concentrations in separate flasks and allow them to reach thermal equilibrium in a constant temperature water bath.
-
Initiate the reaction by mixing the two solutions.
-
At regular, short time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of standardized HCl solution.
-
Back-titrate the unreacted HCl with standardized NaOH solution using phenolphthalein as the indicator to determine the concentration of remaining NaOH in the reaction mixture.[6]
-
The second-order rate constant can be determined from a plot of 1/[Ester] versus time (assuming equimolar initial concentrations of ester and base).
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflows for kinetic analysis.
Caption: Hydrolysis reaction mechanisms.
Conclusion
This compound is significantly more stable under acidic conditions compared to basic conditions. The base-catalyzed hydrolysis is a rapid and irreversible process, making the compound highly labile in alkaline environments. In contrast, acid-catalyzed hydrolysis is slower and reversible, offering a greater degree of control. For applications where the integrity of the ester functionalities is critical, exposure to basic conditions should be minimized. The choice of acidic or basic conditions for intentional hydrolysis will depend on the desired reaction rate and whether reversibility is a factor. Further experimental studies are warranted to determine the specific kinetic parameters for the hydrolysis of this compound to provide a more quantitative understanding of its stability.
References
- 1. scribd.com [scribd.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Validating the Purity of Synthesized "Methyl 6-acetoxyhexanoate" using HPLC and Alternative Methods
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized "Methyl 6-acetoxyhexanoate." Researchers, scientists, and drug development professionals will find detailed experimental protocols, data comparisons, and a clear workflow to assist in selecting the most suitable method for their analytical needs.
Introduction to "this compound" and its Purity Assessment
"this compound" is an ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is a liquid at room temperature.[1][2] Its synthesis, often starting from ε-caprolactone and methanol, may lead to the presence of impurities.[3] A common synthetic route involves the formation of a "methyl 6-hydroxyhexanoate" intermediate; incomplete acetylation can result in this intermediate being a primary impurity.[3][4] Other potential impurities include unreacted starting materials and by-products. Accurate purity determination is crucial for its application in research and development.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of "this compound," from sample preparation to data analysis and method comparison.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound." A reversed-phase method is generally suitable for separating the target compound from its potential impurities.
Detailed HPLC Experimental Protocol
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Detector at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Comparison with Alternative Analytical Methods
While HPLC is a reliable method, other techniques offer distinct advantages for the purity analysis of "this compound."
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Result (%) | Analysis Time (min) |
| HPLC-UV/ELSD | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | - Suitable for non-volatile and thermally labile compounds.- High precision and accuracy.- Can be non-destructive. | - May require a universal detector (ELSD) if the analyte has a poor chromophore.[5]- Lower resolution for some isomers compared to GC. | 99.5 | 25 |
| GC-MS/FID | Separation of volatile compounds in the gas phase followed by mass spectrometry or flame ionization detection. | - High resolution and sensitivity.[1]- Provides structural information (MS).- Well-established for fatty acid methyl esters.[6] | - Requires derivatization for non-volatile precursors.- High temperatures can cause degradation of thermally sensitive impurities. | 99.6 | 20 |
| ¹H NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative information. | - Provides detailed structural information.- Can be made quantitative (qNMR).[7]- Non-destructive.- Fast analysis time. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification in complex mixtures.[8] | 99.2 | 10 |
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1).
-
MS Transfer Line Temperature : 250 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-400.
-
Sample Preparation : Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrument : NMR Spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Acquisition Parameters :
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse width: 90°
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant signals to determine the relative purity. The protons adjacent to the ester functional groups will have characteristic chemical shifts.[9]
Conclusion
The choice of analytical method for validating the purity of "this compound" depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method, particularly well-suited for routine quality control due to its high precision and applicability to non-volatile compounds. The use of a C18 column with a water/acetonitrile gradient and UV or ELSD detection provides a reliable means of purity assessment.[4][10]
-
GC-MS/FID offers superior resolution and sensitivity, making it the method of choice for identifying and quantifying volatile impurities, especially at trace levels. It is a powerful tool for in-depth impurity profiling.[1][6]
-
¹H NMR provides rapid and unambiguous structural confirmation and can be used for quantitative purity determination without the need for a reference standard of the impurities.[7] It is an excellent orthogonal technique to verify the results obtained by chromatography.
For a comprehensive validation of "this compound" purity, a combination of these methods is recommended. HPLC or GC can be used as the primary method for quantification, while ¹H NMR can provide confirmatory structural and purity data. This multi-faceted approach ensures the highest confidence in the quality of the synthesized product.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-Acetoxyhexanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Methyl 6-acetoxyhexanoate, presented in a clear, procedural format to address specific operational questions.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[1] Work in a well-ventilated area and avoid breathing fumes.[1] In case of contact with skin or eyes, flush immediately with water for at least 15 minutes and seek medical attention.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 104954-58-7[1][2] |
| Molecular Formula | C₉H₁₆O₄[2] |
| Molecular Weight | 188.22 g/mol [2] |
| Purity | 98% (GC)[1] |
| Storage Temperature | 2-8°C[2] |
Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, as outlined in US EPA guidelines (40 CFR 261.3).[1]
Step-by-Step Disposal Workflow:
-
Waste Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and based on federal, state, and local regulations.
-
Containerization: Place the waste into a suitable, labeled disposal container.[1] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" (if applicable) with the full chemical name. Do not reuse empty containers; they should be disposed of as unused product.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition.
-
Waste Pickup: Arrange for the collection of the chemical waste by an approved and licensed waste disposal contractor. Your institution's EHS department will typically manage this process.
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[1] Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 6-Acetoxyhexanoate
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 6-acetoxyhexanoate, ensuring the well-being of personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should provide a complete seal around the eyes to protect against splashes. A face shield is recommended for tasks with a higher splash risk.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and changed if contaminated or torn.[1][3] |
| Body Protection | Laboratory coat | A standard, fully buttoned lab coat should be worn to protect skin and personal clothing from spills.[1][4] For larger quantities, a chemical-resistant apron is advised.[1][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, work within a chemical fume hood.[6][7][8] |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped objects.[7] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following steps outline the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9]
-
Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]
2. Handling:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][7][8]
-
Wear the appropriate PPE as detailed in the table above.[3]
-
Use designated tools and equipment for transferring the chemical.[7]
-
Keep containers tightly closed when not in use.[10]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical aid.[9]
-
Spills: For small spills, absorb with an inert material and place it in a suitable disposal container.[9] For larger spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound should be treated as chemical waste.[1] Do not dispose of it down the sink.[6][7]
-
Waste Containers: Collect waste in designated, properly labeled, and closed containers.[8] Do not mix with other waste.
-
Contaminated Materials: Dispose of contaminated consumables (e.g., pipette tips, gloves) in a designated solid chemical waste container.[5]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
Quantitative Data
| Property | Value |
| CAS Number | 104954-58-7 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Purity | 98% (GC) |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[9] and ChemScene[12]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. aksci.com [aksci.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
